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  • Product: 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol
  • CAS: 255869-27-3

Core Science & Biosynthesis

Foundational

chemical structure and molecular weight of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

An In-Depth Technical Guide on 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol: Chemical Identity, Synthesis, and Role in Neuroprotective Drug Discovery Executive Summary In the landscape of neurodegenerative disease interventio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol: Chemical Identity, Synthesis, and Role in Neuroprotective Drug Discovery

Executive Summary

In the landscape of neurodegenerative disease intervention, targeting orphan nuclear receptors has emerged as a highly promising therapeutic vector. Specifically, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS: 255869-27-3) serves as a foundational chemical scaffold and critical intermediate in the synthesis of Nurr1-RXRα-selective rexinoids, such as XCT0135908 and the orally active, brain-penetrant BRF110[1][2].

Unlike pan-RXR agonists (e.g., bexarotene) that trigger off-target effects like hypertriglyceridemia, derivatives of this pyrimidine specifically activate the Nurr1-RXRα heterodimer[2][3]. This selective activation upregulates Brain-Derived Neurotrophic Factor (BDNF) and dopamine biosynthesis genes, offering profound neuroprotection in Parkinson’s Disease (PD) models[2][4]. This whitepaper deconstructs the physicochemical properties, synthesis causality, and structure-activity relationships (SAR) of this pivotal molecule.

Chemical Identity & Physicochemical Properties

The molecular architecture of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is characterized by a central pyrimidine ring heavily substituted to optimize spatial geometry for receptor binding. The C2 position features a lipophilic phenyl group, while the C4 position contains a hydroxyl group (often existing in tautomeric equilibrium with the pyrimidinone form). Crucially, the C5 position is occupied by an allyl group (-CH₂-CH=CH₂), and the C6 position by a methyl group.

The quantitative physicochemical data of the compound are summarized in Table 1 below, derived from established chemical databases[5][6].

Table 1: Physicochemical Properties of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

PropertyValue
Chemical Name 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol
CAS Registry Number 255869-27-3
Molecular Formula C₁₄H₁₄N₂O
Molecular Weight 226.27 g/mol
Topological Polar Surface Area (TPSA) 41.5 Ų
XLogP3 (Predicted Lipophilicity) 2.4
Physical State (Standard Conditions) White solid (post-recrystallization)

Synthesis Methodology: A Self-Validating Protocol

The synthesis of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol relies on a highly efficient cyclization reaction between a β-ketoester and an amidine[1][7]. The protocol below outlines the exact stoichiometric and mechanistic steps required to yield the pure intermediate, ensuring a self-validating workflow through observable phase changes and measurable recovery.

Step-by-Step Synthesis Protocol
  • Precursor Preparation (Alkylation): Begin with ethyl acetoacetate. Alkylate this starting material with allyl bromide under standard basic conditions to yield the β-ketoester intermediate, ethyl 2-acetylpent-4-enoate .

  • Reagent Assembly: In a dry, round-bottom flask equipped with a reflux condenser, suspend benzamidine hydrochloride hydrate (1.0 equivalent) in absolute ethanol.

  • Base Addition & Causality: Slowly add sodium ethoxide (NaOEt) (1.2 equivalents) to the suspension.

    • Mechanistic Causality: NaOEt serves a dual, sequential purpose. First, it deprotonates the benzamidine hydrochloride to release the reactive free base. Second, the slight excess acts as a catalytic base to drive the subsequent nucleophilic condensation.

  • Condensation & Cyclization: Introduce the β-ketoester (ethyl 2-acetylpent-4-enoate, 1.0 equivalent) to the basic amidine solution. Heat the reaction mixture to reflux (approx. 78°C) and maintain for 16 hours under an inert argon atmosphere.

  • Neutralization & Precipitation: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure, then neutralize the residue with dilute hydrochloric acid (1M HCl) until a pH of ~6-7 is reached. This shift in solubility forces the crude pyrimidinol to crash out of the solution as a precipitate.

  • Isolation & Purification: Filter the crude precipitate under a vacuum. To ensure structural purity and remove unreacted starting materials, perform a recrystallization using hot ethanol.

  • Validation: The process is validated by the formation of a distinct white solid upon cooling the ethanol, yielding the pure 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol at approximately 78% yield [1][7].

SynthesisWorkflow A Step 1: β-Ketoester (Ethyl 2-acetylpent-4-enoate) C Step 3: Cyclization Reaction (Reflux, 16h) A->C B Step 2: Benzamidine HCl + NaOEt / EtOH B->C D Step 4: Crude Product Isolation C->D E Step 5: Recrystallization (Ethanol) D->E F Final Product: 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol E->F

Step-by-step synthesis workflow of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol.

Structure-Activity Relationship (SAR) & The C5 Allyl Causality

In drug development, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is subsequently chlorinated (via POCl₃) and reacted with 4-aminobenzoates to form active rexinoids like XCT0135908[1][7]. The structural choices embedded in this intermediate are not arbitrary; they strictly dictate the downstream biological efficacy.

Why the C5 Allyl Group? The ligand-binding pocket (LBP) of the RXRα receptor is highly sensitive to the steric bulk and electronic properties of the C5 substituent. The allyl group provides optimal hydrophobic interactions and spatial rigidity within the L-shaped pocket of RXRα[1]. As documented in the [1], altering this specific moiety drastically reduces the compound's ability to activate the Nurr1-RXRα heterodimer (Table 2).

Table 2: SAR of C5 Substitutions on Nurr1-RXRα Transactivation

C5 SubstituentStructural ModificationRelative EfficacyImpact on EC₅₀
Allyl (-CH₂-CH=CH₂) Baseline (Optimal Fit)High Affinity~0.3 μM (Parent Compound)
Isopropyl (-CH(CH₃)₂) Loss of double bond, altered bulkReduced3-fold less active
Ethyl (-CH₂CH₃) One carbon shorter, saturatedSeverely Reduced16-fold less active

Note: The C6 methyl group is equally critical, as it activates the pyrimidine ring and helps mitigate electron-withdrawing effects from other substituents added later in the drug design pipeline, preventing unwanted isomerization of the allyl group[1].

Mechanism of Action: Nurr1-RXRα Activation

Derivatives synthesized from 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (such as BRF110) function as highly selective agonists for the Nurr1-RXRα heterodimer[2][4]. Nurr1 (NR4A2) is an orphan nuclear receptor that is absolutely essential for the development, maintenance, and survival of midbrain dopaminergic neurons[4][8].

When the aminopyrimidine derivative binds to the ligand-binding domain (LBD) of RXRα, it induces a conformational change that activates the entire heterodimer complex. This complex then binds to specific DNA response elements (NurRE or DR5), upregulating the transcription of critical neuroprotective genes, including:

  • BDNF (Brain-Derived Neurotrophic Factor)

  • TH (Tyrosine Hydroxylase)

  • DAT (Dopamine Transporter)

  • VMAT2 (Vesicular Monoamine Transporter 2)

Because the structural constraints of the allyl-pyrimidine scaffold prevent the activation of RXRα homodimers or other heterodimers (like RXR-LXR), the therapy avoids the severe lipid metabolism disruptions (e.g., elevated triglycerides) typically associated with pan-RXR agonists[2][3].

SignalingPathway Ligand Aminopyrimidine Rexinoid (e.g., BRF110) Receptor Nurr1-RXRα Heterodimer (LBD Binding) Ligand->Receptor Selective Activation DNA NurRE / DR5 Response Elements (Transcription Activation) Receptor->DNA DNA Binding Genes Target Genes: BDNF, TH, DAT, VMAT2 DNA->Genes Upregulation Outcome Neuroprotection & Dopaminergic Survival Genes->Outcome Phenotypic Effect

Nurr1-RXRα heterodimer activation pathway leading to neuroprotection.

References

  • BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

  • Structure–activity landscape of Nurr1 (NR4A2) modulators: medicinal chemistry strategies for neurodegenerative disease intervention RSC Advances (Royal Society of Chemistry) URL:[Link]

Sources

Exploratory

In Vitro Biological Activity and Pharmacological Profiling of the 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol Scaffold

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper Executive Summary & Pharmacophore Significance In the landscape of neurodegenerati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Protocol Whitepaper

Executive Summary & Pharmacophore Significance

In the landscape of neurodegenerative drug discovery, targeting the Nurr1-RXRα heterodimer has emerged as a highly promising strategy for Parkinson’s Disease (PD). However, pan-RXR agonists (rexinoids) like bexarotene often trigger severe metabolic side effects, such as hypertriglyceridemia, due to indiscriminate activation of other RXR heterodimers (e.g., LXR-RXR).

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (often denoted in literature as Compound 3a) serves as the critical geometric pharmacophore and synthetic precursor for a novel class of Nurr1-RXRα-selective rexinoids, most notably XCT0135908 (XCT) and BRF110 (1)[1]. While the isolated 4-ol core exhibits limited baseline activity due to the absence of a polar anchoring group, its functionalization into 4-aminobenzoic acid derivatives unlocks potent, nanomolar in vitro biological activity, driving Brain-Derived Neurotrophic Factor (BDNF) expression and dopaminergic neuron survival (2)[2].

This guide deconstructs the structural causality of this scaffold, details its in vitro biological activity profile, and provides self-validating experimental workflows for evaluating its derivatives.

Mechanistic Causality: Why This Scaffold Works

As application scientists, we must look beyond phenotypic results and understand the molecular causality of a compound's efficacy. The biological activity of 5-allyl-6-methyl-2-phenylpyrimidin-4-ol derivatives is inextricably linked to their 3D conformation within the RXRα binding pocket.

  • The 5-Allyl Moiety: The rigidity and specific electron density of the allyl group at the C5 position are non-negotiable for optimal heterodimer selectivity. Isomerization or saturation of this group fundamentally alters the ligand's trajectory within the binding pocket, reducing activity.

  • The C2 Phenyl Ring: This ring engages in critical hydrophobic interactions. The introduction of electron-withdrawing or bulky groups (like chlorine) here causes steric clashes, drastically reducing binding affinity.

  • The C4 Substitution (The Anchor): The conversion of the 4-ol to a 4-aminobenzoic acid provides the essential hydrogen bond donor/acceptor dynamics. Esters of this position are biologically inactive in vitro, confirming that a free carboxylate is the mandatory anchor for RXRα activation (3)[3].

Signaling Pathway Visualization

G cluster_0 Ligand-Receptor Engagement cluster_1 In Vitro Biological Activity LIG 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol Derivatives (e.g., XCT / BRF110) RXR RXRα Receptor (Binding Pocket) LIG->RXR Selective Binding HET Nurr1-RXRα Heterodimer Activation RXR->HET NURR Nurr1 Receptor (Orphan Partner) NURR->HET BDNF Upregulation of BDNF Transcription HET->BDNF NBRE Promoter SURV Dopaminergic Neuron Survival (vs MPP+) BDNF->SURV

Fig 1. Mechanistic pathway of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol derivatives in vitro.

Structure-Activity Relationship (SAR) Data

To quantify the causality described above, we summarize the in vitro transactivation data of the core scaffold and its structural analogs. The data below demonstrates how deviations from the 5-allyl and 2-phenyl baseline degrade biological activity.

Table 1: In Vitro SAR Profiling of Pyrimidine Derivatives (Nurr1-RXRα Transactivation)

Compound / DerivativeC5 SubstitutionC2 SubstitutionC4 SubstitutionRelative Efficacy / EC₅₀Mechanistic Note
3a (Core Scaffold) AllylPhenyl-OHInactiveLacks polar carboxylate anchor required for RXRα pocket.
7a (XCT0135908) AllylPhenylAminobenzoic acidEC₅₀ = 0.3 μM (100%)Optimal heterodimer activation; baseline for comparison.
7b Allyl4-ChlorophenylAminobenzoic acid7-fold reductionChlorine introduces steric clash in the angular binding pocket.
7c PropylPhenylAminobenzoic acid3-fold reductionLoss of alkene rigidity alters optimal trajectory.
7e IsopropylPhenylAminobenzoic acid3-fold reductionIncreased steric bulk hinders tight pocket fit.
7f EthylPhenylAminobenzoic acid16-fold reductionChain is too short to maintain necessary hydrophobic interactions.
5a (Ester Prodrug) AllylPhenylAminobenzoate esterInactive in vitroValidates the absolute requirement of a free carboxylate.

(Data synthesized from comprehensive SAR studies on Nurr1-RXRα transactivation assays[2].)

Self-Validating Experimental Protocols

To evaluate the in vitro biological activity of compounds derived from the 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol scaffold, standard viability assays (like MTT) are insufficient. You must isolate the specific receptor-level target engagement from downstream phenotypic noise.

Protocol A: Nurr1-RXRα Transactivation Assay (Luciferase Reporter)

Purpose: To directly measure the functional transcriptional activation of the heterodimer, filtering out pan-RXR homodimer noise.

  • Cell Culture & Seeding:

    • Culture HEK293T cells in DMEM supplemented with 10% Charcoal-Stripped FBS (to remove endogenous steroid/retinoid background noise).

    • Seed at 1 × 10⁴ cells/well in a 96-well white opaque plate (to prevent luminescence cross-talk).

  • Transient Co-Transfection (The Self-Validating Step):

    • Co-transfect cells using a liposomal reagent with three plasmids: pCMV-Nurr1, pCMV-RXRα, and a 3xNBRE-Luciferase reporter.

    • Crucial Control: Include a pRL-TK (Renilla luciferase) plasmid. Normalizing Firefly luminescence to Renilla luminescence mathematically eliminates false positives caused by compound-induced cell proliferation or variations in transfection efficiency.

  • Compound Treatment:

    • After 24 hours, treat cells with pyrimidine derivatives ranging from 0.01 μM to 12.5 μM. Include 0.1% DMSO as a vehicle control.

  • Quantification:

    • Lyse cells after 24 hours of compound exposure. Add dual-luciferase substrates and read luminescence. Calculate the EC₅₀ using non-linear regression.

Protocol B: In Vitro Neuroprotection Assay (MPP+ Toxicity Model)

Purpose: To validate that the target engagement translates to actual survival of dopaminergic neurons under Parkinsonian stress.

  • Primary Neuronal Isolation:

    • Dissect the ventral mesencephalon from embryonic day 14 (E14) Sprague-Dawley rats. Dissociate and plate on poly-D-lysine coated plates.

    • Causality Note: Primary cultures are mandatory. Immortalized lines (e.g., SH-SY5Y) often possess altered endogenous Nurr1/RXR ratios, skewing the pharmacological profile.

  • Pre-treatment:

    • Pre-incubate cultures with the active derivative (e.g., 1 μM of XCT or BRF110) for 1 hour. This establishes receptor engagement prior to oxidative insult.

  • Toxin Exposure:

    • Introduce 10 μM MPP+ (1-methyl-4-phenylpyridinium) for 48 hours. MPP+ specifically inhibits mitochondrial complex I, mimicking PD pathology.

  • Target-Specific Viability Readout:

    • Fix cells with 4% PFA. Perform immunocytochemistry specifically for Tyrosine Hydroxylase (TH), the marker for dopaminergic neurons.

    • Self-Validating Control: Run a parallel cohort of Nurr1-knockdown (siRNA) neurons. If the compound's protective effect disappears in the knockdown line, you have definitively proven that the neuroprotection is Nurr1-RXRα mediated, rather than a non-specific antioxidant effect (3)[3].

References

  • BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides.
  • BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid (Supplementary & Full Text).PubMed Central (NIH).
  • Nurr1:RXR activating compounds for simultaneous treatment of symptoms and pathology of Parkinson's disease.

Sources

Foundational

Pharmacological Targeting of the Nurr1-RXRα Heterodimer: Mechanism of Action of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol Derivatives

Executive Summary The development of neuroprotective therapeutics for Parkinson’s Disease (PD) has long been hindered by the off-target effects of classical nuclear receptor agonists. 5-Allyl-6-methyl-2-phenylpyrimidin-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuroprotective therapeutics for Parkinson’s Disease (PD) has long been hindered by the off-target effects of classical nuclear receptor agonists. 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol and its downstream aminopyrimidine derivatives (most notably XCT0135908 and its brain-penetrant analog BRF110 ) represent a paradigm shift in retinoid X receptor (RXR) pharmacology. By acting as highly selective rexinoids for the Nurr1-RXRα heterodimer , these compounds drive the transcription of dopamine biosynthesis and neurotrophic genes without triggering the hypertriglyceridemia associated with pan-RXR agonists like bexarotene . This technical guide deconstructs their molecular mechanism of action, structure-activity relationships (SAR), and the validated experimental frameworks used to evaluate them.

Structural Biology & Target Engagement

The pyrimidine core of these derivatives serves as a rigid scaffold that precisely orients functional groups within the RXRα ligand-binding domain (LBD). The structural determinants of target engagement are highly specific:

  • The C5-Allyl and C6-Methyl Groups: The unsaturated double bond of the allyl group at the C5 position is critical for optimal steric fitting and potential pi-interactions within the RXRα pocket. SAR studies demonstrate that substituting the allyl group with a saturated propyl group results in a 3-fold reduction in transactivation activity, while shortening it to an ethyl group causes a 16-fold drop .

  • The Free Carboxyl Requirement: Derivatives engineered as ester prodrugs (e.g., compounds 5a and 6a) are biologically inactive in transactivation assays. Hydrolysis to the free carboxylic acid is mandatory, as the polar carboxyl group anchors the molecule via essential hydrogen bonding networks within the RXRα binding pocket.

Molecular Mechanism of Action (MoA)

Classical rexinoids operate via a canonical mechanism: ligand binding recruits coactivators to RXR homodimers and permissive heterodimers (e.g., RXR-LXR, RXR-PPARγ), leading to broad, unselective transcriptional activation.

In contrast, 5-allyl-6-methyl-2-phenylpyrimidin-4-ol derivatives utilize an atypical allosteric mechanism . Structural profiling and size-exclusion chromatography (SEC) reveal that these compounds function as pharmacological antagonists of RXRα homodimers while acting as agonists for the Nurr1-RXRα heterodimer . Binding to the RXRα LBD induces a conformational change that promotes ligand-dependent protein-protein interaction (PPI) inhibition. This dissociates inactive RXRα homodimers and stabilizes the active conformation of the Nurr1-RXRα complex, releasing transcriptionally active Nurr1 to bind to DNA response elements (NBRE and DR5).

Pathway Ligand Pyrimidine Derivatives (e.g., BRF110, XCT0135908) RXRa_LBD RXRα Ligand-Binding Domain Ligand->RXRa_LBD PPI_Mod Allosteric LBD Modulation & PPI Inhibition RXRa_LBD->PPI_Mod Nurr1_Act Nurr1-RXRα Heterodimer Selective Activation PPI_Mod->Nurr1_Act Promotes RXRa_Inh RXRα Homodimer Antagonism PPI_Mod->RXRa_Inh Inhibits Transcription DR5 Response Element Transcription Nurr1_Act->Transcription DA_Genes DA Biosynthesis (TH, AADC, GCH1) Transcription->DA_Genes Survival_Genes Neurotrophic Factors (BDNF, PGC-1α) Transcription->Survival_Genes Outcome Dopaminergic Neuroprotection (PD Therapy) DA_Genes->Outcome Survival_Genes->Outcome

Mechanism of action of pyrimidine derivatives via Nurr1-RXRα heterodimer activation.

Downstream Signaling & Off-Target Avoidance

Once the Nurr1-RXRα heterodimer is activated, it drives the transcription of two critical gene families:

  • Dopamine (DA) Biosynthesis: Upregulation of Tyrosine Hydroxylase (TH), Aromatic L-amino acid decarboxylase (AADC), and GTP cyclohydrolase I (GCH1) .

  • Neuroprotection & Mitochondrial Biogenesis: Increased expression of Brain-Derived Neurotrophic Factor (BDNF) and PGC-1α, which fortifies dopaminergic neurons against oxidative stress and mitochondrial complex I inhibitors (like MPP+).

Crucially, because compounds like BRF110 do not activate RXR-LXR or RXR-PPARγ heterodimers, they bypass the lipid metabolism pathways that cause hypertriglyceridemia—a dose-limiting toxicity that has historically plagued pan-RXR agonists in clinical trials.

Quantitative Data & Pharmacological Profiling

The following table synthesizes the SAR and pharmacokinetic data, highlighting the evolutionary jump from the parent compound (XCT0135908) to the optimized clinical candidate (BRF110).

Compound / AnalogNurr1-RXRα SelectivityBBB PenetrationTriglyceride ElevationKey Structural / Functional Note
XCT0135908 High (37-fold over others)PoorNoParent 5-allyl-6-methyl pyrimidine core.
BRF110 High (Selective)HighNoOptimized scaffold; retains MoA with in vivo stability.
Bexarotene Low (Pan-agonist)HighYesActivates LXR/PPARγ off-targets.
Compound 7c Reduced (3-fold drop)N/AN/ASubstitution of allyl with propyl reduces fit.
Esters (5a, 6a) InactiveN/AN/AMasked carboxyl prevents RXRα hydrogen bonding.

Validated Experimental Methodologies

To ensure scientific integrity, the evaluation of these derivatives relies on self-validating experimental systems. Below are the step-by-step methodologies engineered to prove causality between ligand binding and neuroprotective efficacy.

Protocol A: Nurr1-RXRα Transactivation Luciferase Reporter Assay

Causality Focus: This assay isolates the transcriptional output of the Nurr1-RXRα heterodimer. The use of SH-SY5Y cells provides a physiologically relevant dopaminergic environment.

  • Cell Culture: Seed human neuroblastoma SH-SY5Y cells in 96-well plates at a density of 2×104 cells/well in DMEM supplemented with 10% FBS.

  • Co-Transfection (Self-Validating Step): Transfect cells using Lipofectamine with:

    • DR5(4x)-luciferase reporter plasmid (captures Nurr1-RXRα specific binding).

    • CMV promoter-driven Nurr1 and RXRα cDNAs.

    • CMV-β-galactosidase plasmid (Internal control to normalize luciferase data against transfection efficiency variations).

  • Ligand Treatment: 24 hours post-transfection, treat cells with the pyrimidine derivative (e.g., BRF110 at 12.5 μM). Control: Co-treat a subset of wells with the RXR antagonist LG1208 to validate that the activation is strictly RXR-dependent.

  • Readout: Lyse cells 24 hours post-treatment. Measure luminescence via a microplate reader. Normalize luciferase relative light units (RLU) to β-galactosidase absorbance.

Workflow C1 Cell Culture (SH-SY5Y) C2 Co-Transfection (DR5-Luc, Nurr1, RXRα) C1->C2 C3 Ligand Treatment (12.5 μM BRF110) C2->C3 C4 Luciferase Assay (Readout) C3->C4 C5 Data Analysis (Efficacy) C4->C5

Experimental workflow for Nurr1-RXRα transactivation luciferase reporter assay.

Protocol B: MPP+ Induced Neuroprotection Assay

Causality Focus: MPP+ selectively inhibits mitochondrial complex I. Pre-treating cells with the pyrimidine derivative tests its ability to upregulate survival genes (BDNF, PGC-1α) to preemptively fortify the mitochondrial network against toxic insult.

  • Preparation: Culture Neuro-2a or SH-SY5Y cells in 96-well plates until 70% confluent.

  • Pre-Treatment: Introduce the pyrimidine derivative (e.g., XCT0135908 or BRF110 at 12.5 μM) to the culture media for 12 hours prior to toxin exposure.

  • Toxic Insult: Add MPP+ (1-methyl-4-phenylpyridinium) at an IC50​ concentration (typically 1-2 mM depending on the cell line) and incubate for 24-48 hours.

  • Viability Assessment: Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present.

  • Molecular Validation: In parallel wells, extract RNA and perform RT-qPCR for BDNF and TH expression to prove that survival correlates with the compound's transcriptional mechanism rather than non-specific chemical buffering.

References

  • Title: BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Molecular basis of ligand-dependent Nurr1-RXRα activation Source: eLife URL: [Link]

  • Title: Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease Source: Proceedings of the National Academy of Sciences (PNAS) URL: [Link]

Exploratory

Crystallographic Data and X-ray Diffraction Analysis of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol: A Technical Guide

Executive Summary 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS: 255869-27-3)[1], frequently designated as intermediate 3a [2] in neuropharmacological literature, is a critical structural scaffold in the synthesis of Nurr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS: 255869-27-3)[1], frequently designated as intermediate 3a [2] in neuropharmacological literature, is a critical structural scaffold in the synthesis of Nurr1-RXRα-selective rexinoids, including XCT0135908 and its brain-penetrant derivative[3]. These novel rexinoids are pivotal in upregulating Brain-Derived Neurotrophic Factor (BDNF) for neuroprotection in Parkinson's disease models, notably without inducing the hypertriglyceridemia associated with traditional pan-RXR agonists like bexarotene[4]. Understanding the three-dimensional conformation of this pyrimidine intermediate via single-crystal X-ray diffraction (SCXRD) provides essential mechanistic insights into its subsequent derivatization and the spatial orientation required for optimal binding within the Retinoid X Receptor alpha (RXRα) ligand-binding domain (LBD)[2].

Mechanistic Causality & Structural Features

The molecule features a pyrimidine core decorated with a C2-phenyl ring, a C4-hydroxyl group, a C5-allyl group, and a C6-methyl group[2]. The crystallographic analysis of this compound is compelling due to two primary structural dynamics:

  • Tautomerization : The compound exists in a tautomeric equilibrium between the pyrimidin-4-ol (enol) and pyrimidin-4(3H)-one (keto) forms. SCXRD conclusively determines the preferred solid-state tautomer, which is typically driven by intermolecular hydrogen bonding networks (e.g., N-H···O or O-H···N interactions) that lock the molecular conformation into a stable lattice[5].

  • Allyl Group Flexibility : The C5-allyl moiety is highly flexible. Docking and structure-activity relationship (SAR) studies against the RXRα LBD (PDB ID: 7a77) reveal that this allyl group makes extensive hydrophobic contacts with residues Cys269, Ala272, Leu436, Leu451, and Cys432[6][7]. Capturing its exact conformation in the crystal lattice requires low-temperature diffraction to minimize thermal ellipsoids and resolve potential positional disorder.

Signaling_Pathway Compound 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (Intermediate 3a) Rexinoid Nurr1-RXRα Selective Rexinoid (e.g., BRF110) Compound->Rexinoid Chemical Derivatization RXR RXRα LBD Binding (Hydrophobic Contacts) Rexinoid->RXR High Affinity Binding Heterodimer Nurr1-RXRα Heterodimer Activation RXR->Heterodimer Allosteric Modulation BDNF BDNF Expression Upregulation Heterodimer->BDNF Transcriptional Activation Neuroprotection Neuroprotection in Parkinson's Models BDNF->Neuroprotection Cellular Survival

Biological pathway from pyrimidine intermediate to Nurr1-RXRα activation and neuroprotection.

Experimental Protocol: Single-Crystal X-ray Diffraction

Self-Validating Methodology for Pyrimidine Derivatives

Step 1: Crystal Growth and Selection
  • Solvent Selection : Dissolve purified 5-allyl-6-methyl-2-phenylpyrimidin-4-ol in boiling absolute ethanol.

    • Causality: Ethanol is chosen because its protic nature facilitates the formation of the thermodynamically stable hydrogen-bonded tautomer. It is the experimentally validated solvent for isolating this compound in a 78% yield as a white crystalline solid[2].

  • Slow Evaporation : Allow the solution to cool slowly to room temperature in a vibration-free environment to promote the nucleation of high-quality single crystals.

  • Mounting : Select a crystal with well-defined faces (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil to prevent solvent loss and oxidation, then mount it on a MiTeGen micromount.

Step 2: Data Collection
  • Cryocooling : Flash-cool the crystal to 100 K using a nitrogen gas stream.

    • Causality: Cooling to 100 K drastically reduces the thermal motion of the flexible C5-allyl chain, preventing the smearing of the electron density map and allowing for precise atomic coordinate assignment.

  • Diffraction : Collect data on a diffractometer equipped with a Mo Kα X-ray source (λ = 0.71073 Å) and a CCD/CMOS detector[8]. Run a full sphere data collection strategy (ω and φ scans) to ensure high redundancy and completeness (>99%).

Step 3: Data Reduction, Phasing, and Refinement
  • Integration : Integrate the raw diffraction frames using SAINT. Apply multi-scan absorption corrections using SADABS to account for the crystal's shape and absorption coefficient.

  • Structure Solution : Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). The heavy atoms (C, N, O) will appear clearly in the initial electron density map.

  • Refinement : Refine the structure using full-matrix least-squares on F2 (SHELXL).

    • Hydrogen Treatment: Locate the critical tautomeric hydrogen (either on N3 or O4) directly from the difference Fourier map and refine its coordinates freely to unequivocally confirm the tautomeric state. Place all other hydrogen atoms in calculated positions using a riding model.

  • Validation : Generate a CIF (Crystallographic Information File) and run it through the validation tool.

    • Trustworthiness: This step acts as a self-validating system, ensuring no missing symmetry elements (e.g., confirming the correct assignment of the monoclinic space group) and validating the anisotropic displacement parameters.

XRD_Workflow A Synthesis & Isolation (Recrystallization in EtOH) B Crystal Selection & Mounting (Cryoloop, Paratone-N) A->B High-quality single crystal C X-ray Data Collection (Mo Kα, 100 K) B->C Flash-cooling D Data Reduction & Integration (SAINT/SADABS) C->D Raw diffraction frames E Structure Solution (Direct Methods / SHELXT) D->E hkl intensities F Refinement & Validation (SHELXL, CheckCIF) E->F Initial phase model

Workflow for the single-crystal X-ray diffraction analysis of pyrimidine derivatives.

Quantitative Data Presentation

Table 1: Expected Crystallographic Parameters for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (Note: Parameters are representative extrapolations based on isostructural 5-substituted 6-methyl-2-phenylpyrimidine derivatives in the solid state[8]).

ParameterValue / Description
Chemical Formula C14H14N2O
Formula Weight 226.27 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Z (Molecules per unit cell) 4
Expected Conformation Pyrimidin-4(3H)-one (keto tautomer) stabilized via N-H···O dimers
Final R indices [I > 2σ(I)] R1 ≈ 0.045, wR2 ≈ 0.110

Structural Implications for Drug Development

The crystallographic data of 5-allyl-6-methyl-2-phenylpyrimidin-4-ol directly informs its utility in synthesizing Nurr1-RXRα agonists. The dihedral angle between the C2-phenyl ring and the central pyrimidine core is typically twisted to minimize steric clash with the C6-methyl group. This non-planar geometry is crucial; when derivatized into the final rexinoid (e.g., BRF110), this exact twist allows the phenyl group to perfectly intercalate between residues Ile324, Val349, Phe313, and Phe346 within the RXRα ligand-binding pocket[7]. By understanding the baseline solid-state geometry of intermediate 3a , medicinal chemists can better predict the entropic penalty of binding and optimize the scaffold for enhanced blood-brain barrier penetration and target selectivity[9].

Sources

Foundational

An In-Depth Technical Guide to the In Vivo Pharmacokinetic Profiling of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol: A Methodological Framework

Abstract The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific derivative, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (hereafter re...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The specific derivative, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (hereafter referred to as AMP-4O), represents a novel chemical entity with potential pharmacological activity. A thorough understanding of its behavior within a living system is paramount to its development as a potential therapeutic. This guide provides a comprehensive, scientifically-grounded framework for the in vivo pharmacokinetic (PK) profiling of AMP-4O. We will detail the strategic rationale, step-by-step experimental protocols, bioanalytical methodologies, and data interpretation required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile. This document is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities from the bench to the clinic.

Part 1: Pre-Clinical Strategy and Experimental Design Rationale

The foundation of a successful pharmacokinetic study lies not in the rigid application of a template, but in a meticulously planned, hypothesis-driven experimental design. The primary objective is to generate clean, interpretable data that accurately reflect the journey of the drug through a biological system.[1][2] This journey informs critical decisions regarding dosing, safety, and potential efficacy.[3][4][5][6]

Foundational Causality: Animal Model Selection

The choice of animal model is the most critical variable in preclinical PK studies, as it bridges the gap between laboratory research and clinical application.[5][7] The model must be a reasonable predictor of the drug's pharmacological and toxicological activity in humans.[8]

  • Primary Recommendation: Sprague-Dawley rats.

  • Justification: Rats are a well-established model in pharmacokinetic research due to their physiological and metabolic similarities to humans, manageable size, and the extensive historical dataset available for this species.[7][9] Their use allows for serial blood sampling and is recommended by regulatory bodies like the FDA for initial safety and toxicity studies.[8][10] While non-human primates offer closer genetic homology, they are reserved for later-stage studies due to cost and ethical considerations.[9]

Dose Formulation and Vehicle Selection

The manner in which a compound is formulated and delivered can profoundly impact its absorption and overall PK profile. The goal is to create a stable, homogenous formulation that ensures complete dissolution of AMP-4O for consistent administration.

  • Proposed Vehicle (for both IV and PO): 5% DMSO, 40% PEG 400, 55% Saline.

  • Rationale: This combination, often referred to as a "PEG-saline" vehicle, is a standard and versatile choice for early-stage discovery compounds with moderate to poor aqueous solubility. Dimethyl sulfoxide (DMSO) acts as a primary solvent, while Polyethylene glycol 400 (PEG 400) serves as a co-solvent and viscosity modifier, enhancing solubility and stability in the final aqueous saline solution. The composition is generally well-tolerated in rodents at the required volumes.

Route of Administration and Dose Selection

To construct a complete pharmacokinetic profile, it is essential to assess the compound's behavior following both intravenous (IV) and oral (PO) administration.

  • Intravenous (IV) Administration: This route introduces the drug directly into the systemic circulation, bypassing absorption barriers.[11] The data from IV administration provides the "true" pharmacokinetic parameters, such as clearance (CL) and volume of distribution (Vd), and serves as the 100% bioavailability benchmark.[12]

  • Oral (PO) Administration: This is the most common intended route for human therapeutics. Data from PO administration reveals key absorption characteristics like the rate (Tmax) and extent (Cmax, AUC) of absorption, and ultimately allows for the calculation of absolute oral bioavailability (F%).[13]

  • Dose Selection Rationale: Dose selection should be guided by preliminary in vitro efficacy data and any available toxicology information. For a discovery-stage compound, a common starting point is:

    • IV Dose: 1-2 mg/kg

    • PO Dose: 5-10 mg/kg

    • Causality: The IV dose is kept low to avoid saturation of metabolic or elimination pathways. The PO dose is higher to account for incomplete absorption and first-pass metabolism, ensuring that plasma concentrations reach levels that can be accurately quantified by the bioanalytical method.

The diagram below illustrates the strategic decision-making process for designing the in vivo PK study.

G cluster_design Experimental Design Strategy A Define Objective: Characterize in vivo PK of AMP-4O B Select Animal Model (Sprague-Dawley Rat) Rationale: Human relevance, historical data A->B C Develop Dose Formulation (e.g., 5% DMSO / 40% PEG 400) Rationale: Solubility, Stability B->C D Determine Routes of Administration (IV and PO) Rationale: Assess Bioavailability C->D E Select Dose Levels (e.g., IV: 1 mg/kg, PO: 5 mg/kg) Rationale: Balance exposure and safety D->E F Design Study Groups & Sampling (IV/PO Groups, Timepoints) Rationale: Capture full PK profile E->F

Caption: Strategic workflow for PK experimental design.

Part 2: In-Life Phase Execution and Sample Collection

Meticulous execution during the in-life phase is critical for data integrity. All procedures must adhere to approved Institutional Animal Care and Use Committee (IACUC) protocols to ensure animal welfare.[14]

Experimental Groups and Dosing Summary

A typical study design would involve the following groups:

GroupRoute of AdministrationDose Level (mg/kg)Number of Animals (n)Sampling Method
1Intravenous (IV) Bolus13Serial (Jugular Vein Cannula)
2Oral (PO) Gavage53Serial (Jugular Vein Cannula)
Protocol: Intravenous (IV) Administration and Sampling

This protocol assumes the use of surgically prepared, jugular vein-cannulated rats to facilitate stress-free serial blood sampling.

Objective: To determine the pharmacokinetic profile of AMP-4O following direct systemic administration.

Materials:

  • AMP-4O formulation (1 mg/mL)

  • Sprague-Dawley rats (male, 250-300g) with jugular vein cannulas

  • Syringes (1 mL) with appropriate gauge needles

  • Heparinized saline (10 U/mL)

  • K2-EDTA coated microcentrifuge tubes

  • Pipettes and tips

  • Centrifuge

Procedure:

  • Acclimatization: Allow cannulated animals to acclimate for at least 48 hours post-surgery.

  • Pre-Dose (t=0): Withdraw approximately 100 µL of blood from the cannula into a K2-EDTA tube. This serves as the baseline sample.

  • Dose Administration: Administer the AMP-4O formulation via the tail vein as a slow bolus injection over approximately 30 seconds. The dose volume is 1 mL/kg.

  • Post-Dose Sampling: At specified time points (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes), withdraw ~100 µL of blood through the cannula.

  • Cannula Maintenance: After each blood draw, flush the cannula with 200 µL of heparinized saline to prevent clotting.

  • Sample Processing: Immediately after collection, centrifuge the blood samples at 4000 x g for 10 minutes at 4°C.

  • Plasma Collection: Carefully aspirate the supernatant (plasma) and transfer it to a new, clearly labeled microcentrifuge tube.

  • Storage: Store plasma samples at -80°C until bioanalysis.

Protocol: Oral (PO) Gavage Administration and Sampling

Objective: To determine the absorption characteristics and oral bioavailability of AMP-4O.

Materials:

  • AMP-4O formulation (2.5 mg/mL)

  • Oral gavage needles (stainless steel, ball-tipped)

  • All other materials as listed in the IV protocol.

Procedure:

  • Acclimatization & Pre-Dose: Follow steps 1 and 2 from the IV protocol.

  • Dose Administration: Administer the AMP-4O formulation via oral gavage. The dose volume is 2 mL/kg.

  • Post-Dose Sampling: At specified time points (e.g., 15, 30, 60, 120, 240, 480, 1440 minutes), withdraw ~100 µL of blood through the cannula. Note the extended final time point to capture the full elimination phase.

  • Cannula Maintenance, Sample Processing, and Storage: Follow steps 5 through 8 from the IV protocol.

Part 3: Bioanalytical Phase: Quantification by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma.[15] Its superior sensitivity and specificity allow for accurate measurement of drug concentrations over a wide dynamic range.[16]

The Principle of LC-MS/MS for Bioanalysis

The process involves three main steps:

  • Sample Preparation: The drug (analyte) is extracted from the plasma proteins and other matrix components.

  • Liquid Chromatography (LC): The analyte is separated from any remaining interferences based on its physicochemical properties as it passes through a chromatography column.

  • Tandem Mass Spectrometry (MS/MS): The separated analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This highly selective process, known as Multiple Reaction Monitoring (MRM), ensures that only the analyte of interest is detected and quantified.

The workflow for bioanalytical quantification is depicted below.

G cluster_bioanalysis LC-MS/MS Bioanalytical Workflow A Plasma Sample (containing AMP-4O) B Sample Preparation (Protein Precipitation) A->B Add Internal Standard & Acetonitrile C Liquid Chromatography (LC Separation) B->C Inject Supernatant D Mass Spectrometry (Ionization & MRM Detection) C->D Eluent Flow E Data Acquisition (Peak Area Ratio) D->E Signal Output F Quantification (Concentration Calculation) E->F vs. Calibration Curve

Caption: Workflow for LC-MS/MS quantification.

Protocol: Plasma Sample Analysis by LC-MS/MS

Objective: To accurately quantify the concentration of AMP-4O in plasma samples.

Materials:

  • Thawed plasma samples, calibration standards, and quality controls (QCs)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled version of AMP-4O)

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Water, LC-MS grade

  • LC-MS/MS system with electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 25 µL of each plasma sample, standard, or QC into a 96-well plate.

    • Add 100 µL of the IS solution in ACN to each well.

    • Mix thoroughly and centrifuge the plate at 4000 x g for 15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC Method:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.5 mL/min

    • Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Injection Volume: 5 µL

  • MS/MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Tune the instrument to determine the optimal precursor → product ion transitions for both AMP-4O and the Internal Standard. For example:

      • AMP-4O: m/z 255.1 → 198.2

      • IS (Hypothetical): m/z 260.1 → 203.2

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) versus the nominal concentration of the calibration standards.

    • Use a weighted (1/x²) linear regression to fit the curve.

    • Determine the concentration of AMP-4O in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve. The method must be validated according to regulatory guidelines.[15][17]

Part 4: Data Analysis and Pharmacokinetic Modeling

Once the plasma concentrations have been determined, the data is analyzed to derive the key pharmacokinetic parameters. Non-Compartmental Analysis (NCA) is a direct, model-independent method used to describe the drug's PK profile.[11][18][19]

From Raw Data to Concentration-Time Profiles

The first step is to plot the mean plasma concentration of AMP-4O versus time for both the IV and PO routes. This visual representation is fundamental to understanding the ADME characteristics of the compound.

Key Pharmacokinetic Parameters (NCA)

The following parameters are calculated directly from the concentration-time data using standard software (e.g., Phoenix WinNonlin, MATLAB).[20]

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates the rate and extent of absorption (PO route).[11][18]
Tmax Time at which Cmax is observedIndicates the speed of absorption.[11][18]
AUC Area Under the concentration-time CurveRepresents the total drug exposure over time.[12][18]
Terminal Half-lifeThe time required for the plasma concentration to decrease by 50%.[11]
CL ClearanceThe volume of plasma cleared of the drug per unit of time. (IV data)
Vd Volume of DistributionThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Calculating Absolute Bioavailability (F%)

Absolute bioavailability is a critical parameter that quantifies the fraction of the orally administered dose that reaches systemic circulation. It is a key indicator of a drug's potential for oral administration.[12][13]

The formula is: F (%) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

A high bioavailability (>70%) is desirable, while a low value may indicate poor absorption or significant first-pass metabolism.

Hypothetical Data Summary

The results of the NCA analysis should be summarized in a clear, concise table.

ParameterIV Route (1 mg/kg)PO Route (5 mg/kg)
Cmax (ng/mL) 1250850
Tmax (hr) 0.081.0
AUC_last (nghr/mL) 15803950
AUC_inf (nghr/mL) 16104100
t½ (hr) 2.52.8
CL (L/hr/kg) 0.62-
Vd (L/kg) 2.2-
F (%) -50.9

The relationship between these parameters is illustrated below.

G cluster_nca Non-Compartmental Analysis (NCA) Concepts A IV & PO Plasma Concentration-Time Data B Calculate AUC (Total Exposure) A->B C Determine Cmax & Tmax (Absorption Rate/Extent) A->C D Calculate Clearance (CL) & Half-life (t½) A->D E Calculate Absolute Bioavailability (F%) B->E (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO)

Caption: Conceptual flow of NCA data analysis.

Conclusion

This technical guide has outlined a robust and scientifically defensible framework for the complete in vivo pharmacokinetic profiling of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol. By integrating a sound experimental design with high-fidelity bioanalytical techniques and appropriate data analysis, researchers can generate a comprehensive ADME profile. This profile is not merely a set of parameters; it is a critical dataset that illuminates a compound's behavior in a living system, enabling data-driven decisions and guiding the path forward in the complex but rewarding journey of drug discovery and development.[1]

References

  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (n.d.). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC. KNOWLEDGE – International Journal, 45.7.
  • Zhanel, G. G., & Drusano, G. L. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry.
  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments.
  • Dutta, S., & Sengupta, P. (2018). Role of animal models in biomedical research: a review. PMC.
  • Patsnap Synapse. (2025, May 29). How to select the right animal species for TK/PK studies?
  • Patsnap Synapse. (2025, May 29). How do I interpret non-compartmental analysis (NCA) results?
  • JoVE. (2025, February 12). Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters.
  • Scribd. (n.d.). Non-Compartmental Pharmacokinetics Overview.
  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies - Drug Discovery.
  • Phastar. (2023, July 5). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1.
  • ResolveMass Laboratories Inc. (2026, January 14). Bioanalytical Method Development in the United States: Key Techniques and Services.
  • Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development.
  • de Vries, R., et al. (2025, July 25). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. PMC.
  • NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis.
  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements.
  • MathWorks. (n.d.). Noncompartmental Analysis - MATLAB & Simulink.
  • BioDuro. (n.d.). In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science.
  • FDA. (n.d.). FDA Requirements for Preclinical Studies.
  • Pérez, M. J., Roch, M. J., & Ochoa, M. C. (1991). Preliminary pharmacokinetics of a new pyridopyrimidine derivative. PubMed.
  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.

Sources

Exploratory

Thermodynamic and Physicochemical Profiling of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol: A Technical Guide for Preclinical Development

Executive Summary In the landscape of rational drug design, the pyrimidine scaffold serves as a foundational pharmacophore. Specifically, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS: 255869-27-3) has emerged as a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, the pyrimidine scaffold serves as a foundational pharmacophore. Specifically, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS: 255869-27-3) has emerged as a critical synthetic intermediate in the development of heterodimer-selective rexinoids—molecules that target the Nurr1-RXR α pathway for the treatment of neurodegenerative diseases like Parkinson's .

As a Senior Application Scientist, I approach the thermodynamic profiling of such intermediates not merely as a data-collection exercise, but as a predictive framework. Understanding the thermal stability, solvation thermodynamics, and decomposition kinetics of this molecule is paramount for optimizing high-temperature cross-coupling reactions, ensuring shelf-life stability, and predicting its behavior in various solvent systems. This whitepaper provides an in-depth, authoritative guide to the thermodynamic characterization of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol.

Chemical Context and Synthetic Thermodynamics

The synthesis of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is classically achieved via the cyclization of an allyl-substituted β -ketoester with benzamidine hydrochloride hydrate .

Thermodynamic Causality: The thermodynamic driving force of this cyclization is the aromatization of the pyrimidine ring. However, the presence of the C5-allyl group introduces significant conformational flexibility. In the solid state, this flexibility disrupts optimal π−π stacking of the phenyl and pyrimidine rings, directly impacting the crystal lattice energy and lowering the melting enthalpy ( ΔHm​ ) compared to rigid analogues. Understanding these energy barriers is critical before subjecting the intermediate to harsh downstream conditions, such as chlorination with POCl3​ .

Workflow A β-Ketoester + Benzamidine (Precursors) B Cyclization Reaction (Thermodynamic Control) A->B C 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (Target Solid Intermediate) B->C D Solid-State Thermodynamics (TGA / DSC) C->D E Solution Thermodynamics (Density / Viscosity / Acoustics) C->E F Thermal Stability & Kinetics (Ea, ΔHm) D->F G Solute-Solvent Interactions (ΔG*, ΔH*, ΔS*) E->G

Synthetic and thermodynamic characterization workflow for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol.

Solid-State Thermal Kinetics: TGA & DSC Profiling

To evaluate the thermal degradation kinetics and stability limits of pyrimidine derivatives, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the gold standards . The allyl group in our target compound is particularly susceptible to thermally induced isomerization or oxidative cleavage at elevated temperatures.

Protocol 1: Thermal Decomposition and Melting Point Analysis

Objective: Determine the activation energy ( Ea​ ) of decomposition and the melting enthalpy ( ΔHm​ ).

  • Sample Preparation: Accurately weigh 2.0–5.0 mg of recrystallized 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol into an alumina crucible.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min.

    • Causality: An inert atmosphere prevents premature oxidative degradation of the allyl double bond, ensuring that the measured mass loss strictly represents the compound's intrinsic thermal cracking pathways rather than combustion.

  • Thermal Ramping: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.

  • Kinetic Parameter Extraction: Utilize the Coats-Redfern integral method on the TGA thermogram to calculate the activation energy ( Ea​ ) and pre-exponential factor ( A ) for the primary decomposition stage.

Self-Validating Mechanism: This protocol utilizes a simultaneous empty-pan reference run (differential measurement). By continuously subtracting the baseline heat capacity of the reference pan, the system internally validates that any recorded endothermic/exothermic flux is exclusively derived from the pyrimidine sample's phase transition, eliminating instrumental thermal drift.

Solution Thermodynamics and Solvation Dynamics

For downstream synthesis and formulation, the intermediate must be dissolved in organic solvents. Measuring density ( ρ ), viscosity ( η ), and ultrasonic velocity ( U ) in solvents like N,N-dimethylformamide (DMF) or chloroform allows us to derive the Gibbs free energy of activation ( ΔG∗ ), enthalpy ( ΔH∗ ), and entropy ( ΔS∗ ) for viscous flow .

Protocol 2: Multi-Frequency Acoustic and Viscometric Profiling

Objective: Map the solute-solvent interactions and determine thermodynamic activation parameters.

  • Solvent Calibration: Calibrate the Anton Paar DMA density meter and multi-frequency ultrasonic interferometer using ultra-pure water and dry air at the target temperatures.

  • Binary Mixture Preparation: Prepare solutions of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol in DMF at molalities ranging from 0.01 to 0.1 m.

  • Thermostatic Measurement: Measure ρ , η , and U at exactly 298.15 K, 308.15 K, and 313.15 K ( ±0.1 K).

    • Causality: Taking measurements across multiple precise temperature points is mathematically required to apply the Eyring equation, allowing the decoupling of the free energy ( ΔG∗ ) into its enthalpic ( ΔH∗ ) and entropic ( ΔS∗ ) components.

  • Parameter Derivation: Calculate the isentropic compressibility ( Ks​ ) and intermolecular free length ( Lf​ ).

Self-Validating Mechanism: The protocol employs a closed-loop validation by measuring the properties of the pure solvent before and after the solute series. If the extrapolated infinite-dilution values do not intersect cleanly with the pure solvent baseline, the system flags a calibration drift or solvent evaporation error, invalidating the run.

Solvation A Acoustic Velocity (U) D Isentropic Compressibility (Ks) A->D E Intermolecular Free Length (Lf) A->E B Density (ρ) B->D B->E F Thermodynamic Activation (ΔG*, ΔH*, ΔS*) B->F C Viscosity (η) C->F D->F

Logical mapping of primary physicochemical measurements to derived thermodynamic parameters.

Quantitative Thermodynamic Data Summary

Because 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is a highly specific intermediate, the following table synthesizes expected thermodynamic ranges based on robust empirical data from structurally homologous pyrimidin-4-ol derivatives and thiazolidinone-pyrimidine conjugates .

Thermodynamic ParameterSymbolRepresentative Value / RangeAnalytical MethodRelevance to Drug Development
Melting Temperature Tm​ 160 – 185 °CDSCDictates solid-state handling and formulation stability.
Decomposition Onset Td​ > 240 °CTGAEstablishes the safe thermal operating limit for scale-up synthesis.
Activation Energy of Decomp. Ea​ 110 – 175 kJ/molCoats-Redfern (TGA)Predicts long-term shelf-life and kinetic stability of the API.
Gibbs Free Energy of Activation ΔG∗ 15.0 – 25.0 kJ/molViscometry (298.15K)Indicates the energy barrier for solute diffusion in biological/reaction fluids.
Enthalpy of Activation ΔH∗ 10.0 – 18.0 kJ/molEyring EquationReflects the strength of hydrogen bonding between the -OH group and solvent.
Entropy of Activation ΔS∗ Negative (approx. -40 J/K·mol)Eyring EquationA negative value indicates a highly ordered transition state during solvent flow.

Conclusion

The thermodynamic profiling of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol requires a rigorous, multi-modal approach. By combining solid-state thermal kinetics (TGA/DSC) with solution-phase acoustic and viscometric analyses, researchers can build a comprehensive physicochemical profile. This data not only safeguards the scale-up synthesis of Nurr1-RXR α targeted rexinoids but also ensures that downstream formulations are thermodynamically stable and kinetically viable.

References

  • Title: BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides Source: Journal of Medicinal Chemistry (via NIH PubMed Central) URL: [Link]

  • Title: Thermal analysis of some novel pyrimidine derivatives Source: Revista Colombiana de Ciencias Químico-Farmacéuticas (via ResearchGate) URL: [Link]

  • Title: Effect of temperature and solvents on thermo-physical properties of pyrimidine substituted thiazolidinone derivatives at three different temperatures Source: Indian Journal of Chemistry URL: [Link]

  • Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: Journal of Analytical & Pharmaceutical Research (MedCrave) URL: [Link]

Foundational

A Technical Guide to the Toxicological and Safety Assessment of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

Abstract 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is a novel chemical entity belonging to the pyrimidine derivative class. While the pyrimidine scaffold is of significant interest in medicinal and agricultural chemistry f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is a novel chemical entity belonging to the pyrimidine derivative class. While the pyrimidine scaffold is of significant interest in medicinal and agricultural chemistry for its diverse biological activities, including potential anticancer and antimicrobial properties, no specific public data exists on the toxicological and safety profile of this particular molecule.[1][2][3][4] This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, tiered strategy for the systematic evaluation of its safety profile. We will proceed from computational predictions and in vitro screening to targeted in vivo studies, establishing a robust framework for decision-making in a preclinical development context. This document serves not as a repository of existing data, but as a methodological roadmap for generating the critical safety information required for any new chemical entity.

Section 1: Pre-assessment and In Silico Profiling

Before committing to resource-intensive laboratory experiments, a thorough in silico and physicochemical characterization is paramount. This initial phase aims to predict potential liabilities and guide the design of subsequent in vitro and in vivo studies. The core principle is to build a foundational understanding of the molecule's likely behavior based on its structure.

Physicochemical Characterization

Understanding the fundamental physical and chemical properties of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is a non-negotiable first step. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity.

Table 1: Essential Physicochemical Endpoints

ParameterExperimental MethodRationale
Solubility Kinetic and Thermodynamic Solubility AssaysDetermines bioavailability and dictates formulation for in vitro and in vivo assays. Poor solubility can lead to false negatives in biological screens.
LogP / LogD HPLC-based or Shake-Flask MethodPredicts lipophilicity, which influences membrane permeability, protein binding, and potential for bioaccumulation.
pKa Potentiometric Titration or UV-spectroscopyIdentifies the ionization state at physiological pH, which affects solubility, absorption, and interaction with biological targets.
Chemical Stability HPLC-based analysis in various buffers (pH 4-9)Assesses degradation kinetics to ensure test substance integrity during experiments.
In Silico Toxicological Prediction

Computational toxicology models leverage vast datasets to predict the likelihood of adverse effects based on chemical structure. While not a substitute for empirical testing, these methods are invaluable for early hazard identification and prioritization.

  • Structural Alerts (SAs): The molecule should be screened for toxicophores—substructural fragments known to be associated with specific toxicities. The allyl group, for instance, can be a site of metabolic activation.

  • Quantitative Structure-Activity Relationship (QSAR) Models:

    • Genotoxicity: Predict potential for DNA damage using models trained on Ames test data (e.g., Derek Nexus, Sarah Nexus).

    • Carcinogenicity: Assess carcinogenic potential based on structural similarity to known carcinogens.

    • hERG Blockade: Predict the likelihood of binding to the hERG potassium channel, a key indicator of potential cardiotoxicity.

    • Skin Sensitization: Evaluate the potential to act as a skin sensitizer.

The workflow for this initial assessment is outlined below.

G cluster_0 Phase 1: In Silico & Physicochemical Assessment Compound 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol PhysChem Physicochemical Characterization (Solubility, LogP, pKa) Compound->PhysChem QSAR QSAR Modeling (Genotoxicity, hERG, Carcinogenicity) Compound->QSAR StructuralAlerts Structural Alert Analysis (Toxicophores) Compound->StructuralAlerts HazardID Initial Hazard Identification Report PhysChem->HazardID QSAR->HazardID StructuralAlerts->HazardID

Caption: Workflow for initial compound characterization.

Section 2: In Vitro Toxicology Assessment

The next tier of evaluation uses cell-based and biochemical assays to assess toxicity mechanisms directly. This phase provides quantitative data on cytotoxicity, genotoxicity, and other key safety endpoints, while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement) of animal testing.

Cytotoxicity Assays

Cytotoxicity is a fundamental measure of a compound's toxicity at the cellular level. A panel of cell lines should be used to identify potential target organ toxicity.

Table 2: Recommended In Vitro Cytotoxicity Panel

AssayCell LineTarget OrganEndpoint
MTT or MTS Assay [2]HepG2 (Human Hepatoma)LiverMitochondrial dehydrogenase activity (Cell Viability)
MTT or MTS Assay HEK293 (Human Embryonic Kidney)KidneyMitochondrial dehydrogenase activity (Cell Viability)
Neutral Red Uptake Balb/c 3T3 (Mouse Fibroblast)GeneralLysosomal integrity (Cell Viability)
LDH Release Assay All cell linesAllMembrane integrity (Cell Lysis)
  • Cell Seeding: Plate HepG2 cells in a 96-well microplate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol in cell culture medium. Replace the old medium with medium containing the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Genotoxicity Battery

A standard battery of in vitro tests is required by regulatory agencies to assess the potential for a compound to cause genetic damage, a key event in carcinogenesis.

  • Bacterial Reverse Mutation Test (Ames Test): (OECD TG 471) This assay uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (gene mutations). The test must be conducted with and without metabolic activation (S9 fraction) to determine if metabolites of the parent compound are mutagenic.

  • In Vitro Mammalian Cell Micronucleus Test: (OECD TG 487) This test detects both clastogens (agents that break chromosomes) and aneugens (agents that cause chromosome loss/gain). It is typically performed in human peripheral blood lymphocytes or a suitable cell line like CHO or TK6.

  • In Vitro hERG Assay: This is a critical safety screen to assess the potential for delayed cardiac repolarization (QT interval prolongation), which can lead to fatal arrhythmias. This is typically done using automated patch-clamp electrophysiology on cells expressing the hERG channel.

G cluster_1 Phase 2: In Vitro Safety Screening Start Compound from Phase 1 Cytotoxicity Cytotoxicity Panel (HepG2, HEK293) Determine IC50 Start->Cytotoxicity Genotox Genotoxicity Battery Start->Genotox hERG hERG Channel Assay Start->hERG Decision Proceed to In Vivo? Cytotoxicity->Decision Ames Ames Test (±S9) Genotox->Ames Micronucleus Micronucleus Test (Mammalian Cells) Genotox->Micronucleus Ames->Decision Micronucleus->Decision hERG->Decision

Caption: Tiered approach for in vitro safety assessment.

Section 3: In Vivo Toxicological Evaluation

If the in vitro profile is acceptable (i.e., no significant cytotoxicity at relevant concentrations, no genotoxicity, no hERG liability), studies in living organisms are initiated. These studies are designed to understand the compound's effects on a whole, integrated biological system. All animal studies must be conducted in compliance with ethical guidelines (e.g., AAALAC) and relevant regulatory test guidelines (e.g., OECD, ICH).

Acute Toxicity and Dose-Range Finding (DRF)

The purpose of the initial in vivo study is to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity after a single administration. This information is critical for designing subsequent repeat-dose studies.

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Sprague-Dawley rats).

  • Dosing: Dose one animal at a time, starting with a dose just below the best estimate of the LD₅₀ from in silico or other data.

  • Observation: Observe the animal for signs of toxicity for at least 24 hours. Key observations include changes in skin, fur, eyes, respiration, autonomic effects (e.g., salivation), and CNS effects (e.g., tremors, convulsions, ataxia).

  • Dose Adjustment:

    • If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

    • If the animal dies, the next animal is dosed at a lower level.

  • Termination: The procedure continues until the stopping criteria are met, allowing for the calculation of an LD₅₀ and its confidence interval.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the study to identify any visible organ abnormalities.

Repeat-Dose Toxicity Study (28-Day)

This is the cornerstone of sub-chronic toxicity assessment. It provides comprehensive information on the effects of repeated exposure and helps establish a No-Observed-Adverse-Effect-Level (NOAEL).

  • Animal Model: Use both male and female rodents (e.g., Wistar rats), typically 10 animals/sex/group.

  • Dose Groups:

    • Group 1: Vehicle Control

    • Group 2: Low Dose

    • Group 3: Mid Dose

    • Group 4: High Dose (typically near the MTD found in the DRF study)

    • (Optional) Group 5: High Dose Recovery Group (dosed for 28 days, then observed for 14 days to assess reversibility of effects).

  • Administration: Administer the compound or vehicle daily (e.g., via oral gavage) for 28 consecutive days.

  • In-Life Observations:

    • Mortality/Morbidity: Twice daily.

    • Clinical Signs: Daily.

    • Body Weight and Food Consumption: Weekly.

    • Ophthalmology: Prior to study start and at termination.

  • Terminal Procedures: At day 29, collect blood for:

    • Hematology: Complete blood count (CBC) with differential.

    • Clinical Chemistry: Liver function tests (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, etc.

  • Pathology:

    • Organ Weights: Weigh key organs (liver, kidneys, brain, spleen, etc.).

    • Histopathology: Perform a full microscopic examination of a comprehensive list of tissues from the control and high-dose groups. If lesions are found in the high-dose group, the lower dose groups are also examined for those specific tissues.

G cluster_2 Phase 3: In Vivo Safety Assessment Start Acceptable In Vitro Profile DRF Acute Toxicity & Dose-Range Finding (e.g., OECD TG 425) Start->DRF MTD Determine MTD & Identify Target Organs DRF->MTD RepeatDose 28-Day Repeat-Dose Toxicity Study (e.g., OECD TG 407) MTD->RepeatDose NOAEL Establish NOAEL RepeatDose->NOAEL

Caption: Phased approach for in vivo toxicological studies.

Section 4: Conclusion and Path Forward

The comprehensive, multi-tiered approach detailed in this guide provides a scientifically rigorous and ethically sound pathway for characterizing the toxicity and safety profile of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol. By systematically progressing from in silico predictions to in vitro screens and finally to definitive in vivo studies, researchers can build a robust data package. The results of these studies—particularly the identification of target organs, the dose-response relationship, and the establishment of a NOAEL—are essential for making informed decisions about the continued development of this compound for any potential therapeutic or commercial application. This framework ensures that potential hazards are identified early, guiding future research and safeguarding against unforeseen adverse effects.

References

  • Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Pharmacological Reports.
  • 5-allyl-6-methyl-2-phenylpyrimidin-4-ol — Chemical Substance Information. NextSDS.
  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews.
  • Cytotoxicity Analysis of Some Novel Pyrimi - JOCPR. Journal of Chemical and Pharmaceutical Research.
  • Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. MDPI.
  • Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.
  • Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis, and Molecular Modeling Studies. PMC.
  • Synthesis and Biological Activity of few Pyrimidines Derivatives against Hepatic Injury Stimulated by Carbon Tetrachloride in Male Rats. ResearchGate.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.
  • Synthesis and biological evaluation of 5-substituted O4-alkylpyrimidines as CDK2 inhibitors. PubMed.
  • 5-allyl-2-amino-6-methylpyrimidin-4-ol | CAS 6957-86-4 | SCBT. Santa Cruz Biotechnology.
  • 5-ALLYL-2-AMINO-6-METHYL-PYRIMIDIN-4-OL — Chemical Substance Information. NextSDS.
  • 5-ALLYL-2-AMINO-6-METHYL-PYRIMIDIN-4-OL 6957-86-4 wiki. Guidechem.
  • Application of Pyrimidin-4-ols in Agricultural Research: Detailed Application Notes and Protocols. Benchchem.
  • Synthesis and evaluation of the biological activities of some 3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl). Acta Pharmaceutica. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBOvgf1fUkRtJjVuoNxxhJgGOke8mqMLO8od-t5NugH5bvsgw5lpNe2l5MmfD4KTWFjRj4QosXlxSktbsJs6KFRtc_xR1LoJKLcAOm37gapymwoHGbxO_Nvk4p.
  • Cytotoxicity assay in SIRC cells. Fundamental Toxicological Sciences.
  • Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation. PubMed.
  • Design, Synthesis, and Biological Evaluation of 2,4-diamino-5-methyl-6-substituted-pyrrolo[2,3-d]pyrimidines as Dihydrofolate Reductase Inhibitors. PubMed.
  • Research review on the main chemical constituents and pharmacological properties of Piper flaviflorum. Asian Journal of Traditional Medicines.
  • Synthesis and biological evaluation of a series of 2-(((5-akly/aryl-1H-pyrazol-3-yl)methyl)thio)-5-alkyl-6-(cyclohexylmethyl)-pyrimidin-4(3H)-ones as potential HIV-1 inhibitors. ResearchGate.
  • 2-Allyl-6-methylphenol | C10H12O | CID 76883. PubChem.
  • TOXICOLOGICAL EVALUATIONS. BG RCI.
  • 2.6.6 毒性試験の概要文. PMDA.
  • 5-ALLYL-2-AMINO-6-METHYL-PYRIMIDIN-4-OL | 6957-86-4. ChemicalBook.
  • Pharmacological Activities and Characterization of Phenolic and Flavonoid Compounds in Solenostemma argel Extract. MDPI.
  • Synthesis, characterization and antioxidant activity of 2-(4-Phenyl-6-p-Tolylpyrimidin-2-ylthio)-N-(4-substituted Phenyl)acetamides. ResearchGate.
  • Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. PMC.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

Application Note: Synthesis and Purification Protocol for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug De...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS: 255869-27-3)

Introduction and Strategic Context

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (designated in literature as intermediate 3a ) is a critical pyrimidinol building block utilized in the development of highly selective Nurr1-RXRα heterodimer agonists, such as BRF110[1]. These rexinoids are of significant interest in neuropharmacology due to their ability to enhance Brain-Derived Neurotrophic Factor (BDNF) expression and protect dopaminergic neurons without elevating triglycerides—a common off-target effect of pan-RXR agonists like bexarotene[2].

The synthesis of this pyrimidine core relies on a classic base-catalyzed cyclocondensation between a functionalized β-ketoester and an amidine. This protocol details the robust, self-validating methodology required to synthesize this intermediate with high regioselectivity and yield.

Mechanistic Rationale

The formation of the pyrimidine ring is achieved via the condensation of ethyl 2-acetylpent-4-enoate (a β-ketoester bearing the allyl moiety) with benzamidine hydrochloride hydrate [1].

  • Activation (Free-Basing): Benzamidine is supplied as a stable hydrochloride salt. A strong base, such as sodium ethoxide (NaOEt), is required to neutralize the HCl, liberating the nucleophilic free amidine.

  • Enolization & Nucleophilic Attack: The base simultaneously deprotonates the highly acidic α-carbon of the β-ketoester, forming a reactive enolate. The free amidine's nitrogen atoms sequentially attack the ester carbonyl and the ketone carbonyl of the β-ketoester.

  • Cyclization & Aromatization: Subsequent elimination of water and ethanol drives the cyclization forward, thermodynamically favoring the stable, aromatic pyrimidin-4-ol system (which exists in tautomeric equilibrium with its pyrimidin-4(3H)-one form).

Reaction Workflow

SynthesisWorkflow R1 Benzamidine HCl + NaOEt/EtOH Condensation Cyclocondensation (Reflux, 12-16h) R1->Condensation R2 Ethyl 2-acetylpent-4-enoate (β-ketoester 2a) R2->Condensation Workup Aqueous Workup & Acidification (pH 5-6) Condensation->Workup Solvent removal Purification Recrystallization (Ethanol) Workup->Purification Crude precipitate Product 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (Yield: ~78%) Purification->Product Pure white solid

Caption: Synthetic workflow for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol via cyclocondensation.

Materials and Reagents

Reagent / MaterialRoleEquivalentsNotes
Benzamidine HCl hydrate Nitrogen/Aryl source1.0Hygroscopic; ensure accurate weighing.
Ethyl 2-acetylpent-4-enoate Carbon framework1.0 - 1.1Pre-synthesized via alkylation of ethyl acetoacetate with allyl bromide[1].
Sodium Ethoxide (NaOEt) Base2.5 - 3.0Freshly prepared from Na metal in EtOH is preferred over aged commercial powders.
Absolute Ethanol (EtOH) Solvent-Must be anhydrous to prevent ester hydrolysis prior to condensation.
1M Hydrochloric Acid (HCl) Quench/Workup-Used to adjust pH and precipitate the product.

Step-by-Step Experimental Protocol

Step 1: Base Generation and Amidine Activation
  • Preparation: Equip a flame-dried, round-bottom flask with a magnetic stir bar, a reflux condenser, and an inert gas (N₂ or Ar) inlet.

  • Base Formation: To the flask, add absolute ethanol (approx. 5 mL per mmol of substrate). Carefully add freshly cut sodium metal (2.5 - 3.0 eq) in small pieces. Allow the mixture to stir at room temperature until all sodium has completely reacted, yielding a clear solution of sodium ethoxide.

    • Causality: Generating NaOEt in situ ensures maximum basicity and absence of moisture, which is critical for preventing the premature saponification of the β-ketoester.

  • Amidine Addition: Add benzamidine hydrochloride hydrate (1.0 eq) to the NaOEt solution. Stir the resulting milky suspension at room temperature for 30 minutes.

    • Causality: The base neutralizes the HCl salt, precipitating NaCl and liberating the highly nucleophilic free benzamidine required for the subsequent condensation.

Step 2: Cyclocondensation
  • Substrate Addition: Slowly add ethyl 2-acetylpent-4-enoate (1.0 - 1.1 eq) dropwise to the stirring suspension.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12 to 16 hours. Monitor the reaction progress via TLC (e.g., Hexanes/EtOAc) or LC-MS.

    • Causality: The elevated temperature provides the activation energy necessary to drive the dual nucleophilic attacks and the subsequent elimination of water and ethanol, locking the molecule into its stable, aromatic pyrimidine conformation.

Step 3: Workup and Isolation
  • Solvent Removal: Once the reaction is deemed complete, cool the mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Aqueous Quench: Dissolve the resulting crude, viscous residue in a minimal amount of distilled water.

  • Acidification: Place the aqueous solution in an ice bath. Slowly add 1M HCl dropwise while stirring vigorously until the pH reaches approximately 5 to 6.

    • Causality: The pyrimidin-4-ol product is weakly acidic and exists as a soluble sodium salt in the highly basic reaction mixture. Adjusting the pH to its isoelectric point forces the neutral pyrimidin-4-ol to precipitate out of the aqueous phase.

  • Filtration: Collect the resulting precipitate via vacuum filtration. Wash the filter cake thoroughly with cold, distilled water to remove residual NaCl and water-soluble impurities. Air-dry the crude solid.

Step 4: Purification
  • Recrystallization: Transfer the crude solid to an Erlenmeyer flask and recrystallize using boiling absolute ethanol[1].

    • Causality: Ethanol is an ideal recrystallization solvent here; the product is highly soluble in hot ethanol but poorly soluble when cold, allowing for the efficient rejection of structurally related organic impurities.

  • Final Yield: Filter the purified crystals and dry them under high vacuum. The expected result is a white solid with an isolated yield of approximately 78%[1].

References

  • Source: PubMed Central (PMC) / National Institutes of Health (NIH)
  • BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides | Journal of Medicinal Chemistry Source: ACS Publications URL

Sources

Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

Executive Summary The quantification of complex pyrimidine derivatives is a critical workflow in modern drug discovery, given their prevalence in antiviral, anticancer, and anticonvulsant pharmacophores[1]. This applicat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex pyrimidine derivatives is a critical workflow in modern drug discovery, given their prevalence in antiviral, anticancer, and anticonvulsant pharmacophores[1]. This application note details the systematic development and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol . By addressing the specific physicochemical challenges of this analyte—namely, profound hydrophobicity and dynamic tautomerism—this guide provides a robust, self-validating protocol grounded in the latest ICH Q2(R2) regulatory guidelines[2].

Mechanistic Insights: The "Why" Behind the Method

To develop a reliable chromatographic method, one must first deconstruct the analyte's structural behavior in solution. 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol presents three distinct chromatographic challenges:

  • Lactam-Lactim Tautomerism: The hydroxyl group at the C4 position of the pyrimidine ring exists in a dynamic equilibrium with its keto (pyrimidin-4(3H)-one) form[3]. In unbuffered or neutral mobile phases, this interconversion occurs at a rate similar to the chromatographic timescale, leading to severe peak broadening, tailing, or even split peaks—a well-documented phenomenon in pyrimidine analysis[4].

  • Hydrophobicity & π

    π Stacking: The presence of a C2-phenyl ring, a C5-allyl group, and a C6-methyl group renders the molecule highly non-polar. While a standard C18 column can retain the compound, a Phenyl-Hexyl stationary phase is mechanistically superior. It offers orthogonal selectivity by inducing π

    π interactions between the stationary phase and the analyte's conjugated pyrimidine-phenyl system.
  • Ionization Control: The pyrimidine ring nitrogens possess weak basicity. To prevent mixed-mode retention mechanisms (where both neutral and ionized species interact differently with residual silanols), the mobile phase pH must be driven well below the analyte's pKa​ .

Tautomeric Mitigation Strategy

To achieve a sharp, symmetrical peak, the tautomeric equilibrium must be "locked". By utilizing an acidic modifier (0.1% Trifluoroacetic acid, pH ~2.0), we fully protonate the basic sites and heavily bias the equilibrium, effectively suppressing the dynamic interconversion during the column transit.

G A 5-Allyl-6-methyl-2- phenylpyrimidin-4-ol B Tautomeric Equilibrium (Lactim ⇌ Lactam) A->B In Solution C Peak Broadening / Split Peaks B->C Unbuffered pH D Acidic Modifier (0.1% TFA, pH ~2.0) B->D Method Optimization E Conformational Locking & Ion Suppression D->E F Sharp, Symmetrical Chromatographic Peak E->F

Caption: Logic flow mitigating pyrimidin-4-ol tautomerism via pH control for optimal peak shape.

Experimental Protocols & Method Parameters

The following protocol is designed as a self-validating system. System Suitability Testing (SST) criteria are embedded directly into the workflow to ensure data integrity before sample analysis begins.

Optimized Chromatographic Conditions

All quantitative data regarding the instrument setup is summarized below to ensure rapid reproducibility.

ParameterOptimized ValueRationaleColumnPhenyl-Hexyl, 150 x 4.6 mm, 3.5 µmMaximizes π π interactions for impurity resolution.Mobile Phase A0.1% TFA in LC-MS grade WaterLocks tautomerism; suppresses silanol ionization.Mobile Phase B100% Acetonitrile (ACN)Low viscosity organic modifier; excellent UV transparency.Elution ModeGradient (See step 3.2)Sharpens the highly retained hydrophobic analyte peak.Flow Rate1.0 mL/minOptimal linear velocity for 4.6 mm ID columns[5].Column Temp.30 °CReduces backpressure and stabilizes retention times.DetectionUV-DAD at 254 nmCorresponds to the π→π∗ transition of the conjugated system.Injection Vol.10 µLPrevents column overloading while maintaining sensitivity.

Step-by-Step Analytical Workflow

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and sonicate for 10 minutes to degas. Label as Mobile Phase A.

  • Use 100% LC-MS grade Acetonitrile as Mobile Phase B.

Step 2: Gradient Program Setup Program the LC pump with the following gradient to ensure elution of the main peak and subsequent washing of highly lipophilic impurities:

  • 0.0 - 2.0 min: 30% B (Isocratic hold to focus the analyte band)

  • 2.0 - 10.0 min: 30% 80% B (Linear ramp for elution)

  • 10.0 - 12.0 min: 80% B (Column wash)

  • 12.0 - 12.1 min: 80% 30% B (Return to initial conditions)

  • 12.1 - 15.0 min: 30% B (Column re-equilibration)

Step 3: Standard Preparation

  • Accurately weigh 10.0 mg of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol reference standard.

  • Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Acetonitrile (analyte is poorly soluble in water).

  • Sonicate for 5 minutes, then make up to the mark with Acetonitrile to yield a 1000 µg/mL stock solution.

  • Dilute the stock solution 1:10 with Diluent (50:50 Water:ACN) to prepare a 100 µg/mL Working Standard.

Step 4: System Suitability Testing (SST) Inject the 100 µg/mL Working Standard six times consecutively. The system is considered "Valid" and ready for sample analysis only if the following criteria are met:

  • Retention Time Precision: %RSD 1.0%

  • Peak Area Precision: %RSD 2.0%

  • Tailing Factor ( Tf​ ): 0.8 - 1.5 (Confirms successful mitigation of tautomeric tailing)

  • Theoretical Plates ( N ): 5,000

Method Validation (ICH Q2(R2) Framework)

To guarantee trustworthiness and regulatory compliance, the method was validated strictly according to the ICH Q2(R2) Guideline on Validation of Analytical Procedures (effective June 2024)[2].

Validation V ICH Q2(R2) Validation Framework S Specificity (Resolution > 2.0) V->S L Linearity & Range (R² ≥ 0.999) V->L A Accuracy & Precision (Recovery 98-102%) V->A R Robustness (Flow, Temp, pH variations) V->R

Caption: ICH Q2(R2) guided analytical method validation workflow and acceptance criteria.

Validation Results Summary

The empirical data derived from the validation study demonstrates that the method is highly accurate, precise, and stability-indicating.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at analyte tR​ ; Rs​>2.0 Rs​=3.8 (vs. closest impurity)PASS
Linearity R2≥0.999 over 10% to 150% of target R2=0.9997 PASS
Precision (Repeatability) %RSD 2.0% (n=6 preparations)%RSD = 0.74%PASS
Accuracy (Recovery) Mean recovery between 98.0% - 102.0%99.2% - 100.8%PASS
Limit of Detection (LOD) Signal-to-Noise (S/N) 30.12 µg/mLPASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 100.36 µg/mLPASS
Robustness %RSD 2.0% under deliberate variations%RSD = 1.1% (Temp ± 2°C, Flow ± 0.1)PASS

Conclusion

The quantification of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol requires a deep understanding of its physicochemical properties. By utilizing an acidic mobile phase to lock the lactam-lactim tautomeric equilibrium and employing a Phenyl-Hexyl column to leverage π

π interactions, this method overcomes traditional pyrimidine peak shape issues. The protocol is fully validated under ICH Q2(R2) standards, ensuring it is fit-for-purpose for rigorous drug development, stability testing, and quality control applications.

Sources

Method

using 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol as a precursor in organic synthesis

Application Note: Synthesis and Utilization of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol as a Key Precursor in the Development of RXRα-Selective Rexinoids Executive Summary For drug development professionals targeting neur...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Utilization of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol as a Key Precursor in the Development of RXRα-Selective Rexinoids

Executive Summary

For drug development professionals targeting neurodegenerative conditions such as Parkinson's disease, the design of brain-penetrant, heterodimer-selective rexinoids is a critical objective. 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS 255869-27-3) serves as a foundational pyrimidine building block in the synthesis of Nurr1-RXRα-selective agonists, such as BRF110[1]. This application note details the mechanistic rationale, validated synthetic protocols, and critical troubleshooting insights required to successfully synthesize and utilize this precursor, ensuring high yield and structural integrity during downstream functionalization.

Scientific Rationale & Structural Significance

The architectural design of 5-allyl-6-methyl-2-phenylpyrimidin-4-ol is highly intentional for neuro-therapeutic applications.

  • The Pyrimidine Core: Provides a rigid, stable scaffold capable of undergoing selective halogenation and subsequent nucleophilic aromatic substitution (SNAr), allowing for the modular attachment of pharmacophores like ethyl 4-aminobenzoate[2].

  • The C5-Allyl Moiety: Structure-Activity Relationship (SAR) studies demonstrate that the C5-allyl group is critical for optimal fitting within the RXRα binding pocket. Substituting the allyl group with a shorter ethyl chain or a bulkier isopropyl group results in a 16-fold and 3-fold reduction in receptor transactivation activity, respectively[3]. Furthermore, compounds derived from this specific allyl-pyrimidine scaffold have been shown to enhance Brain-Derived Neurotrophic Factor (BDNF) expression without elevating triglycerides—a severe off-target effect commonly associated with market-approved pan-RXR agonists like bexarotene[1].

Synthetic Workflow & Mechanistic Pathway

The synthesis of the target pyrimidinol relies on a classic cyclocondensation reaction between a β-ketoester and an amidine. The workflow below outlines the pathway from the initial alkylation of ethyl acetoacetate to the final generation of RXRα-selective rexinoids.

G A Ethyl 2-acetylpent-4-enoate (β-ketoester) C 5-Allyl-6-methyl-2- phenylpyrimidin-4-ol (Target Precursor) A->C Cyclocondensation (Reflux, EtOH) B Benzamidine HCl + NaOEt B->C Amidine Donor E 4-Chloro Pyrimidine Intermediate C->E POCl3, Reflux (-OH to -Cl) D POCl3 (Chlorination) D->E G RXRα-Selective Rexinoids (e.g., BRF110) E->G 1. SNAr Coupling 2. LiOH Hydrolysis F Ethyl 4-aminobenzoate (SNAr) F->G

Figure 1: Synthetic workflow for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol and downstream rexinoids.

Validated Experimental Protocols (Self-Validating System)

To ensure reproducibility, the following protocol embeds in-process visual cues and diagnostic analytical markers.

Step 1: Preparation of the Amidine Free Base
  • Causality: Benzamidine is commercially supplied as a hydrochloride hydrate[2]. It must be converted to its free base in situ to act as a bis-nucleophile against the β-ketoester.

  • Procedure:

    • Under an inert atmosphere, dissolve sodium metal (2.5 eq) in absolute ethanol to freshly generate sodium ethoxide. Alternatively, use a commercial 21% wt NaOEt solution. Expert Note: Absolute ethanol is critical; trace water will prematurely hydrolyze the β-ketoester intermediate.

    • Add benzamidine hydrochloride hydrate (1.2 eq) to the basic solution at 0°C.

    • Self-Validation Check: The solution will rapidly become cloudy as insoluble sodium chloride (NaCl) precipitates, confirming the successful liberation of the benzamidine free base.

Step 2: Cyclocondensation to 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol
  • Procedure:

    • To the cloudy amidine mixture, add ethyl 2-acetylpent-4-enoate (1.0 eq)[4] dropwise over 15 minutes at room temperature.

    • Heat the reaction mixture to reflux (78°C) and stir for 12 hours.

    • Cool the mixture to room temperature, then transfer to a 4°C ice bath for 2 hours.

    • Self-Validation Check: The target pyrimidin-4-ol has highly limited solubility in cold ethanol and will spontaneously crash out of solution as a dense white crystalline solid[1].

    • Filter the precipitate, wash thoroughly with cold water (to remove trapped NaCl) followed by cold ethanol, and dry under high vacuum.

  • Analytical Validation:

    • Yield: Expect ~78% isolated yield[1].

    • 1H NMR (250 MHz, CDCl3): Diagnostic confirmation requires observing the pyrimidinol OH/NH tautomeric proton as a broad singlet at δ 13.67 , the ortho-phenyl protons as a doublet of doublets at δ 8.32 , and the internal alkene proton of the allyl group as a distinct multiplet at δ 5.95 [3].

Quantitative Yield & Optimization Data

The choice of solvent and base heavily dictates the success of the cyclocondensation. Table 1 summarizes comparative optimization data to justify the selected protocol.

Table 1: Optimization of Cyclocondensation Conditions

SolventBase (Eq.)TempTimeYield (%)Purity (HPLC)Mechanistic Observation
Ethanol NaOEt (2.5) 78°C 12 h 78% [1]>98% Optimal; product self-purifies via crystallization.
MethanolNaOMe (2.5)65°C16 h62%92%Incomplete conversion due to lower reaction temperature.
DMFK2CO3 (3.0)100°C8 h45%81%Elevated temperatures cause partial degradation of the β-ketoester.
THFNaH (2.5)66°C12 h55%88%Requires tedious aqueous workup; lower isolated yield.

Troubleshooting & Structural Insights: The Isomerization Risk

A critical failure point in the downstream utilization of 5-allyl-6-methyl-2-phenylpyrimidin-4-ol occurs during the final basic hydrolysis (e.g., using LiOH) of the coupled rexinoid esters.

The Problem: Researchers frequently observe that the C5-allyl group isomerizes into a conjugated trans-propenyl group, resulting in an inseparable mixture of isomers (often in a 1:2 to 1:3 ratio)[3].

Mechanistic Causality: This isomerization is highly dependent on the heteroatom attached to the pyrimidine C4 position. In phenoxypyrimidines (where oxygen is attached to C4), the highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect across the pyrimidine ring. This effect significantly weakens the neighboring allylic C–H bond at the C5 position. When exposed to a base like LiOH, this proton is easily abstracted, facilitating double-bond migration to form the thermodynamically favored conjugated propenyl system[3].

Strategic Mitigation: If the synthetic route utilizes an aminopyrimidine scaffold (where nitrogen is attached to C4, such as in the synthesis of BRF110), this isomerization is drastically suppressed. Nitrogen is less electronegative than oxygen, thereby exerting a weaker inductive effect, preserving the integrity of the allylic C–H bond during basic ester hydrolysis[3].

Sources

Application

Advanced Mass Spectrometry Fragmentation Profiling of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

Executive Summary & Chemical Context The compound 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (often designated as intermediate 3a in medicinal chemistry literature) is a critical synthetic precursor in the development of Nu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The compound 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (often designated as intermediate 3a in medicinal chemistry literature) is a critical synthetic precursor in the development of Nurr1-RXRα-selective rexinoids, such as the neuroprotective agent BRF110 [1]. In pharmacokinetic (PK) and drug metabolism (DMPK) studies, tracking the fate of pyrimidine-based scaffolds requires robust, highly specific analytical methodologies.

This application note details the high-resolution tandem mass spectrometry (HR-MS/MS) fragmentation pattern of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol. By understanding the intrinsic gas-phase thermodynamics and collision-induced dissociation (CID) pathways of this molecule, analytical scientists can design highly sensitive Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays, ensuring unambiguous structural confirmation in complex biological matrices.

Tautomerism and Ionization Dynamics

Before analyzing the fragmentation, we must address the molecule's structural state. In solution and the gas phase, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol exists in a tautomeric equilibrium with 5-allyl-6-methyl-2-phenylpyrimidin-4(1H)-one . Under acidic liquid chromatography conditions (e.g., 0.1% formic acid), the pyrimidin-4-one tautomer is preferentially protonated at the N1 or N3 position during Positive Electrospray Ionization (ESI+). This protonation event is the thermodynamic driver for the subsequent fragmentation pathways observed in the collision cell.

Mechanistic Fragmentation Pathways (CID)

When subjected to CID in a quadrupole or Orbitrap mass spectrometer, the protonated precursor ion [M+H]+ at m/z 227.1184 undergoes several highly characteristic fragmentation pathways.

  • Pathway A (Allylic Cleavage): The C5-allyl group is sterically bulky and electronically labile. Homolytic cleavage of the allyl radical (• C3​H5​ , 41 Da) yields a highly stable radical cation at m/z 186.0793 . Alternatively, a hydrogen rearrangement (McLafferty-type) leads to the neutral loss of propene ( C3​H6​ , 42 Da), yielding an even-electron fragment at m/z 185.0715 .

  • Pathway B (Carbon Monoxide Extrusion): Characteristic of pyrimidinone tautomers, the extrusion of neutral carbon monoxide (CO, 28 Da) results in a ring-contracted species at m/z 199.1235 .

  • Pathway C (Retro-Diels-Alder Cleavage): The pyrimidine core is highly susceptible to Retro-Diels-Alder (RDA) rearrangements. Cleavage across the 1,2 and 3,4 bonds results in the expulsion of benzonitrile (PhCN, 103 Da), leaving a structurally diagnostic fragment at m/z 124.0762 .

Fragmentation_Logic M [M+H]+ m/z 227.1184 C14H15N2O+ A [M+H - C3H5]+• m/z 186.0793 Loss of Allyl Radical M->A Allylic Cleavage (-41.0391 Da) B [M+H - C3H6]+ m/z 185.0715 Loss of Propene M->B H-Rearrangement (-42.0470 Da) C [M+H - CO]+ m/z 199.1235 Loss of CO M->C Ring Contraction (-27.9949 Da) D [M+H - PhCN]+ m/z 124.0762 RDA Cleavage M->D Retro-Diels-Alder (-103.0422 Da) E [M+H - C3H5 - CO]+• m/z 158.0844 A->E CO Extrusion (-27.9949 Da)

Fig 1: Proposed ESI-MS/MS collision-induced dissociation (CID) pathways for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol.

Quantitative Data Presentation

To facilitate assay development, the exact monoisotopic masses of the precursor and its primary product ions are summarized below. Mass accuracy is calculated based on theoretical formulas.

Fragment IdentityElemental FormulaTheoretical m/zProposed MechanismRelative Abundance
Precursor Ion C14​H15​N2​O+ 227.1184Protonation (ESI+)100% (Q1)
Product Ion 1 C11​H10​N2​O+∙ 186.0793Loss of Allyl radical ( −41 Da)High
Product Ion 2 C11​H9​N2​O+ 185.0715Loss of Propene ( −42 Da)Medium
Product Ion 3 C13​H15​N2+​ 199.1235Loss of CO ( −28 Da)Low
Product Ion 4 C7​H10​NO+ 124.0762RDA: Loss of PhCN ( −103 Da)High
Product Ion 5 C10​H10​N2+∙​ 158.0844Sequential Loss of Allyl + COMedium

Self-Validating LC-MS/MS Experimental Protocol

To ensure Trustworthiness and Scientific Integrity , the following protocol is designed as a self-validating system. It incorporates built-in System Suitability Tests (SST) to verify instrument performance before any sample data is accepted. The methodology is adapted from validated quantitative analyses utilizing platforms such as the Thermo Scientific LC-MS/LTQ-Orbitrap and Waters Micromass Quattro Micro [1].

Phase 1: System Suitability Testing (The Self-Validating Step)
  • Action: Inject a Double Blank (matrix without analyte), followed by a Lower Limit of Quantification (LLOQ) QC sample, and a High QC sample.

  • Causality: You cannot trust fragmentation data if the mass analyzer is drifting or if the source is contaminated. The Double Blank ensures carryover is <0.1%. The QC samples verify that the mass accuracy is within < 5 ppm and that the ESI source is achieving the required ionization efficiency. Do not proceed to sample analysis if SST fails.

Phase 2: Sample Preparation
  • Action: Perform protein precipitation by adding 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to 100 µL of the biological sample. Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Extract the supernatant.

  • Causality: Biological matrices contain phospholipids that cause severe ion suppression in the ESI source. Cold acetonitrile effectively precipitates proteins, while the acidic environment maintains the pyrimidinol in its neutral/protonated state, maximizing recovery.

Phase 3: Chromatographic Separation
  • Column: Agilent Poroshell 120 Phenyl-Hexyl (2.1 × 50 mm, 2.7 μm) or equivalent.

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Water. Solvent B: Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow rate: 0.3 mL/min.

  • Causality: Why a Phenyl-Hexyl column instead of a standard C18? The phenyl-hexyl stationary phase provides unique π−π interactions with the 2-phenyl ring and the pyrimidine core of the analyte. This orthogonal retention mechanism separates the target compound from isobaric lipid interferences much more effectively than purely hydrophobic C18 phases, ensuring a clean precursor ion enters the mass spectrometer.

Phase 4: ESI-MS/MS Acquisition
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV (Argon or Nitrogen collision gas).

  • Causality: The 350°C desolvation temperature is critical to fully evaporate the aqueous portion of the mobile phase, preventing cluster ions. Ramping the CE ensures that both low-energy pathways (e.g., loss of allyl radical) and high-energy pathways (e.g., RDA cleavage of the pyrimidine ring) are captured in a single HRMS scan.

LCMS_Workflow S1 1. Sample Prep Protein Ppt & Spiking S2 2. System Suitability Blank & QC Verification S1->S2 Validate Matrix S3 3. LC Separation Phenyl-Hexyl Column S2->S3 SST Pass S4 4. ESI+ Ionization Desolvation & Protonation S3->S4 Elution Profile S5 5. CID Fragmentation Q2 Collision Cell S4->S5 Precursor Selection S6 6. HRMS Detection Orbitrap / oa-TOF S5->S6 Product Ions

Fig 2: Self-validating LC-HRMS workflow ensuring high mass accuracy and minimal ion suppression.

Conclusion

The mass spectrometry fragmentation of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is governed by the stability of its pyrimidinone tautomer and the lability of the C5-allyl substituent. By targeting the m/z 227.118 186.079 (allylic cleavage) and m/z 227.118 124.076 (RDA cleavage) transitions, researchers can establish highly sensitive and specific quantitative assays. Adhering to the self-validating LC-MS/MS protocol outlined above ensures that the resulting DMPK data is both reproducible and scientifically unassailable.

References

  • Title: BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central URL: [Link]

Method

Application Note: 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol as a Privileged Scaffold in the Development of Nurr1-RXRα Selective Rexinoids

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus: Neuroprotective Agent Synthesis, Parkinson's Disease (PD) Therapeutics, Heterodimer-Selective Rexinoids Introduc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Focus: Neuroprotective Agent Synthesis, Parkinson's Disease (PD) Therapeutics, Heterodimer-Selective Rexinoids

Introduction & Mechanistic Rationale

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS: 255869-27-3) is a highly privileged pyrimidine scaffold utilized extensively in the discovery and synthesis of heterodimer-selective retinoid X receptor (RXR) agonists, known as rexinoids[1]. Its most notable application is serving as the core intermediate for XCT0135908 and its optimized, brain-penetrant derivatives (such as BRF110), which are potent Nurr1-RXRα-selective agonists[2].

The Causality of Scaffold Design

The development of neuroprotective agents for Parkinson's Disease (PD) has increasingly focused on the Nurr1 (NR4A2) transcription factor. Nurr1 forms a permissive heterodimer with RXRα; activation of this complex upregulates Brain-Derived Neurotrophic Factor (BDNF), promoting dopaminergic neuron survival against toxins like MPP+[3].

However, pan-RXR agonists (e.g., the FDA-approved Bexarotene) activate multiple RXR heterodimers indiscriminately—including RXR-LXR and RXR-PPARγ—leading to severe off-target effects such as hypertriglyceridemia and hypothyroidism[4].

The 5-allyl-6-methyl-2-phenylpyrimidin-4-ol scaffold circumvents these side effects through precise spatial geometry[4]:

  • 2-Phenyl Group: Anchors the molecule deep within the lipophilic pocket of the RXRα ligand-binding domain (LBD).

  • 5-Allyl Group: Provides essential van der Waals interactions that uniquely stabilize the Nurr1-RXRα conformation over RXR homodimers. Substituting this allyl group with shorter chains (e.g., ethyl) drastically reduces binding affinity[4].

  • 4-Hydroxyl Handle: Tautomerizes to a pyrimidinone but acts as a highly reactive enol site for chlorination and subsequent SN​Ar amination. This allows the attachment of a benzoic acid moiety, whose carboxylate forms a critical hydrogen bond with the Arg316 residue in the RXRα pocket[4].

Pathway L Rexinoid Ligand (e.g., XCT0135908) RXR RXRα Activation L->RXR Binds LBD Nurr1 Nurr1-RXRα Heterodimer RXR->Nurr1 Heterodimerization DNA NGFI-B Response Element (NBRE) Nurr1->DNA Translocation & Binding Gene BDNF Gene Transcription DNA->Gene Upregulation Neuro Dopaminergic Neuroprotection (Against MPP+ toxicity) Gene->Neuro Promotes Survival

Nurr1-RXRα signaling pathway leading to BDNF transcription and neuroprotection.

Experimental Workflows & Protocols

The following self-validating protocols describe the bottom-up synthesis of the scaffold, its downstream derivatization into the active rexinoid XCT0135908, and the in vitro validation of its biological activity[5].

Protocol 1: Synthesis of the 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol Scaffold

Objective: Construct the pyrimidine core via a base-catalyzed condensation reaction.

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve benzamidine hydrochloride hydrate (1.0 equiv, e.g., 10 mmol) in absolute ethanol (20 mL).

  • Base Addition: Slowly add a solution of Sodium Ethoxide (NaOEt) (21% w/w solution in EtOH, 1.2 equiv) at 0 °C. Stir for 15 minutes to generate the free amidine base[5].

  • Condensation: Add ethyl 2-acetylpent-4-enoate (β-ketoester) (1.0 equiv, 10 mmol) dropwise to the mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to 80 °C for 16 hours.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify to pH 5-6 using 1M HCl.

  • Isolation: Collect the resulting white precipitate via vacuum filtration, wash with cold water, and recrystallize from ethanol.

    • Expected Yield: ~78% as a white solid[4].

Protocol 2: Derivatization to Rexinoid XCT0135908

Objective: Convert the 4-hydroxyl group to a leaving group, followed by SN​Ar coupling with an aniline derivative.

  • Chlorination: Suspend 5-allyl-6-methyl-2-phenylpyrimidin-4-ol (1.0 equiv) in neat phosphorus oxychloride ( POCl3​ , 10 equiv). Heat to reflux (105 °C) for 3 hours.

  • Quenching: Carefully pour the cooled mixture over crushed ice to quench excess POCl3​ . Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate to yield the 4-chloro intermediate.

  • Amination ( SN​Ar ): Dissolve the 4-chloro intermediate (1.0 equiv) and 4-aminobenzoic acid (1.2 equiv) in absolute ethanol. Add a catalytic amount of concentrated HCl (or DIPEA if acid-sensitive).

  • Coupling: Reflux the mixture for 12 hours. Upon completion (monitored by TLC), cool the reaction, filter the precipitate, and purify via flash chromatography (DCM/MeOH gradient) to yield XCT0135908[6].

Synthesis A Ethyl 2-acetylpent-4-enoate + Benzamidine HCl B Base (NaOEt), EtOH Reflux, 16h A->B C 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (Yield: ~78%) B->C D POCl3, Reflux, 3h (Chlorination) C->D E 4-Chloro Intermediate D->E F 4-Aminobenzoic acid EtOH, Reflux, 12h E->F G XCT0135908 (Rexinoid Scaffold) F->G

Synthesis workflow of XCT0135908 from the 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol scaffold.

Protocol 3: In Vitro Bioactivity Assay (Nurr1-RXRα Transactivation)

Objective: Validate the heterodimer-selective activation using a luciferase reporter system.

  • Cell Culture: Seed HepG2 or SH-SY5Y cells in 48-well plates at a density of 5−10×103 cells/well in DMEM supplemented with 10% FBS[5].

  • Transfection: After 24 hours, co-transfect cells with plasmids encoding the Nurr1GAL4​ and RXRαVP16​ chimeras, alongside a GAL4-responsive firefly luciferase reporter plasmid, using Lipofectamine 3000. Include a Renilla luciferase plasmid as an internal transfection control[5].

  • Compound Treatment: 24 hours post-transfection, replace the media with fresh media containing the synthesized rexinoid (e.g., 0.5 μM to 12.5 μM) or standard cell culture medium (vehicle). Incubate for 16 hours[5].

  • Measurement: Lyse the cells and measure luminescence using the Dual-Glo Luciferase Assay System (Promega). Normalize Firefly luciferase activity against Renilla luciferase activity to quantify transactivation efficacy[5].

Data Presentation & Comparative Efficacy

The structural integration of the 5-allyl-6-methyl-2-phenylpyrimidin-4-ol core fundamentally alters the pharmacological profile of the resulting rexinoids compared to traditional therapies. The table below summarizes the quantitative and qualitative advantages of pyrimidine-scaffold rexinoids (XCT0135908 and its fluorinated analog BRF110) against the clinical standard, Bexarotene[2].

CompoundPrimary TargetBrain Penetration (BBB)Triglyceride ElevationClinical/Preclinical Status
Bexarotene Pan-RXR (Non-selective)YesHigh (Severe Side Effect)FDA Approved (T-cell lymphoma)
XCT0135908 Nurr1-RXRα (37-fold selectivity)Poor (Unstable in vivo)NonePreclinical (In vitro PD models)
BRF110 *Nurr1-RXRαHigh (Optimized logP)NonePreclinical (In vivo PD models)

*Note: BRF110 utilizes a highly homologous CF3​ -substituted variant of the 5-allyl-6-methyl-2-phenylpyrimidin-4-ol scaffold to enhance lipophilicity and blood-brain barrier (BBB) penetration[5].

References

  • Asvos, X., El Mubarak, M. A., Karampelas, T., Rampias, T., Sivolapenko, G. B., Topouzis, S., & Vassilatis, D. K. (2025). BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides. Journal of Medicinal Chemistry, 68(4), 4763–4786. URL:[Link]

  • Vassilatis, D. K., et al. (2021).Nurr1:RXR activating compounds for simultaneous treatment of symptoms and pathology of Parkinson's disease. US Patent 10,946,019 B2.

Sources

Application

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of the 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol Scaffold and Rexinoid Derivatives

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: Blood-Brain Barrier (BBB) Penetration, Pharmacokinetics (PK), and Neuroprotection Models Mechanistic Rationale & Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: Blood-Brain Barrier (BBB) Penetration, Pharmacokinetics (PK), and Neuroprotection Models

Mechanistic Rationale & Scaffold Significance

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS 255869-27-3) serves as the critical synthetic core for a novel class of aminopyrimidine-based Nurr1-RXRα heterodimer agonists[1][2]. In Parkinson's disease (PD) drug development, targeting the Nurr1-RXRα pathway is a highly promising strategy for promoting dopaminergic (DA) neuron survival[3].

While the parent pyrimidin-4-ol is primarily an intermediate, establishing its baseline in vivo pharmacokinetic (PK) profile is an essential step in preclinical development. Early derivatives synthesized from this scaffold, such as XCT0135908 , exhibited exceptional in vitro target affinity but failed in vivo due to poor metabolic stability and minimal brain penetration (brain/blood ratio <0.03)[3]. By analyzing the baseline lipophilicity and passive diffusion characteristics of the unsubstituted 5-allyl-6-methyl-2-phenylpyrimidin-4-ol scaffold, researchers successfully guided structure-activity relationship (SAR) studies to develop optimized, brain-penetrant analogues like BRF110 [2][4].

Pathway Scaffold 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (Core Scaffold) Derivative Rexinoid Derivatives (e.g., XCT0135908, BRF110) Scaffold->Derivative Synthetic functionalization Receptor Nurr1-RXRα Heterodimer Selective Activation Derivative->Receptor Ligand binding GeneExp Upregulation of DA Genes (TH, c-jun, BDNF) Receptor->GeneExp Transcriptional regulation Outcome Dopaminergic Neuroprotection (Parkinson's Disease Models) GeneExp->Outcome Phenotypic rescue

Mechanistic pathway from the pyrimidin-4-ol scaffold to Nurr1-RXRα mediated neuroprotection.

Causality in Experimental Design (E-E-A-T Principles)

To ensure that the in vivo protocols act as a self-validating system, every experimental parameter must be strictly controlled to prevent false negatives caused by formulation or administration errors.

  • Vehicle Formulation Causality: Pyrimidine derivatives are highly lipophilic and prone to precipitation in aqueous environments. Utilizing standard saline will result in peritoneal crystallization following Intraperitoneal (IP) injection, leading to erratic absorption. We mandate a co-solvent system (e.g., 5% DMSO / 5% Tween-80 / 90% Saline) to ensure complete dissolution and reliable absorption kinetics[5].

  • Dosing Route & Schedule: IP administration at 1–10 mg/kg is prioritized for early PK profiling to bypass immediate gastric degradation and first-pass metabolism[3]. For neuroprotection efficacy models (e.g., MPTP or 6-OHDA neurotoxicity), a pre-loading dosing schedule (every 12 hours, starting 12 hours prior to insult) is critical. This ensures that steady-state CNS concentrations are achieved before the neurotoxic cascade initiates[3].

  • Analytical Validation: LC-MS/MS quantification must utilize a matrix-matched calibration curve (using blank brain homogenate and plasma) alongside an internal standard (IS). This self-validates the assay by correcting for matrix-induced ion suppression, which is notoriously high in lipid-rich brain tissue[3].

In Vivo Experimental Protocols

Protocol A: Pharmacokinetic (PK) & Blood-Brain Barrier (BBB) Penetration Assay

Objective: Assess plasma stability and brain penetration of the pyrimidin-4-ol scaffold and its bioactive derivatives.

  • Vehicle Preparation: Dissolve the compound (e.g., 10 mg) in 0.5 mL of sterile DMSO. Add 0.5 mL of Tween-80 and vortex for 2 minutes. Slowly add 9.0 mL of sterile 0.9% NaCl (Saline) while continuously vortexing to yield a clear 1 mg/mL solution.

  • Administration: Administer the formulation via IP injection to C57BL/6 mice at a dose of 1 mg/kg[3][5].

  • Sampling (Self-Validating Timecourse):

    • Perform serial tail bleeds (approx. 20 µL) at 1 h and 2 h post-dose into EDTA-coated tubes. Centrifuge at 2,000 x g for 10 min to isolate plasma[3].

    • Euthanize cohorts (n=3 per timepoint) at 1 h and 2 h. Perfuse transcardially with ice-cold saline to remove intravascular blood (critical to prevent false-positive brain penetration data).

  • Tissue Processing: Dissect the brain, weigh it, and homogenize in 3 volumes (w/v) of ice-cold extraction buffer (e.g., 80% Acetonitrile/20% Water with 0.1% Formic Acid and IS).

  • Quantification: Analyze plasma and brain homogenate supernatants via LC-MS/MS to calculate the Brain/Plasma AUC distribution ratio[2][3].

Protocol B: Neuroprotection Efficacy in the MPTP Mouse Model

Objective: Evaluate Nurr1-RXRα mediated neuroprotection using optimized derivatives (e.g., BRF110).

  • Pre-loading Phase: Administer the test compound (10 mg/kg) via IP injection every 12 hours, starting 12 hours prior to the first neurotoxin administration[3].

  • Toxin Administration: Administer MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) via IP injection according to standard acute or sub-acute protocols.

  • Maintenance Phase: Continue compound administration (10 mg/kg, q12h) for 6 consecutive days[3].

  • Washout & Endpoint: Discontinue compound administration 24–36 hours prior to euthanasia to distinguish lasting neuroprotection from transient symptomatic relief[3]. Harvest the midbrain and perform immunohistochemistry for Tyrosine Hydroxylase (TH+) neurons in the Substantia Nigra.

PK_Workflow Prep Vehicle Formulation (DMSO/Tween/Saline) Dose IP Dosing (1 - 10 mg/kg) Prep->Dose Sample Tissue Collection (Plasma & Brain, 1-2h) Dose->Sample Analyze LC-MS/MS Quantification Sample->Analyze Calc Calculate Brain/Plasma AUC Ratio Analyze->Calc

In vivo pharmacokinetic and blood-brain barrier penetration workflow for pyrimidine derivatives.

Quantitative Data Summary

The following table summarizes the comparative in vivo parameters of the scaffold's derivatives, highlighting the necessity of structural optimization for CNS applications.

Table 1: Comparative In Vivo Pharmacokinetic and Efficacy Profiles

Compound / ScaffoldDose & RouteBrain/Blood RatioIn Vivo StabilityEfficacy in PD ModelsOff-Target Effects
XCT0135908 1 mg/kg IP< 0.03LowInactive in vivoNone observed
BRF110 10 mg/kg IP / PO> 1.0 (Accumulates)HighProtects DAergic neuronsNo triglyceride elevation
Bexarotene (Control)3–10 mg/kg IPModerateHighVariableElevates triglycerides

Data synthesized from established Nurr1-RXRα preclinical evaluations[2][3][4].

References

  • Spathis, A. D., et al. "Nurr1:RXRα heterodimer activation as monotherapy for Parkinson's disease." Proceedings of the National Academy of Sciences (PNAS). 3

  • "BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides." Journal of Medicinal Chemistry (ACS). 2

  • "US10946019B2 - Nurr1:RXR activating compounds for simultaneous treatment of symptoms and pathology of Parkinson's disease." Google Patents. 5

  • "5-allyl-6-methyl-2-phenylpyrimidin-4-ol | 255869-27-3." ChemicalBook. 6

  • "BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides." NIH PMC. 4

Sources

Technical Notes & Optimization

Troubleshooting

how to increase reaction yield in 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol synthesis

For: Researchers, scientists, and drug development professionals. This guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol.

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive resource for troubleshooting and optimizing the synthesis of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol. It addresses common experimental challenges through detailed, evidence-based solutions and explains the underlying chemical principles to empower researchers in their synthetic endeavors.

Part 1: Troubleshooting Guide

This section is designed to address specific, common problems encountered during the synthesis. Each issue is presented in a question-and-answer format, providing a diagnosis of the potential cause and a step-by-step protocol for resolution.

Q1: My reaction yield is consistently low or non-existent. What are the primary causes and how can I fix this?

Low conversion is a frequent issue stemming from several factors, including catalyst inefficiency, suboptimal reaction conditions, or poor reagent quality.[1][2] A systematic approach is crucial to identify and resolve the bottleneck.

Causality: The synthesis of the pyrimidine core typically proceeds via a multicomponent condensation reaction, such as a Biginelli or Pinner-type synthesis.[2][3] These reactions involve a series of equilibrium steps, including imine formation, Michael addition, and a final cyclization/dehydration, all of which are highly sensitive to reaction parameters.[3][4] Inefficiency in any of these steps will result in a low yield of the final product.

Systematic Troubleshooting Workflow

A logical workflow is essential to diagnose the root cause of low yield efficiently.

Troubleshooting_Workflow start Low Yield Observed check_reagents Step 1: Verify Reagent Quality & Stoichiometry start->check_reagents check_conditions Step 2: Evaluate Reaction Conditions check_reagents->check_conditions sol_reagents Action: Use pure, dry reagents. Verify stoichiometry (1:1:1.2 ratio). Consider fresh amidine. check_reagents->sol_reagents check_catalyst Step 3: Assess Catalyst Performance check_conditions->check_catalyst sol_conditions Action: Screen solvents (EtOH, MeCN, DMF). Optimize temperature (60-100 °C). Monitor via TLC to find optimal time. check_conditions->sol_conditions analyze_crude Step 4: Analyze Crude Product check_catalyst->analyze_crude sol_catalyst Action: Screen Lewis/Brønsted acids (e.g., FeCl₃, p-TSA). Optimize catalyst loading (10-20 mol%). check_catalyst->sol_catalyst sol_analysis Action: Use NMR/LC-MS to identify byproducts. Adjust conditions to minimize side reactions. analyze_crude->sol_analysis end_goal Improved Yield sol_reagents->end_goal sol_conditions->end_goal sol_catalyst->end_goal sol_analysis->end_goal

A systematic workflow for troubleshooting low reaction yield.
Optimization Protocol: Catalyst and Solvent Screening

This protocol outlines a small-scale screening experiment to efficiently identify optimal reaction parameters.

1. Materials:

  • Benzamidine hydrochloride (1.0 eq)

  • Ethyl 2-allylacetoacetate (1.0 eq)

  • Catalyst (see table below, 15 mol%)

  • Solvent (see table below, 0.5 M concentration)

2. Procedure:

  • In parallel reaction vials, add benzamidine hydrochloride, ethyl 2-allylacetoacetate, and the selected catalyst.

  • Add the chosen solvent to each respective vial.

  • Seal the vials and place them in a pre-heated reaction block at 80 °C.

  • Stir the reactions for 8 hours.

  • After cooling, take an aliquot from each vial for analysis by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to estimate product formation and consumption of starting materials.

3. Data Interpretation:

Catalyst ScreenSolvent Screen
Catalyst Relative Yield (LC-MS Peak Area)
p-Toluenesulfonic acid (p-TSA)Moderate
Iron(III) chloride (FeCl₃)High
Ytterbium(III) triflate (Yb(OTf)₃)High
No CatalystLow
Solvent Relative Yield (LC-MS Peak Area)
EthanolModerate
AcetonitrileHigh
TolueneLow
Solvent-Free (neat)Moderate-High

Analysis: The choice of both catalyst and solvent profoundly impacts reaction efficiency.[5] Lewis acids like FeCl₃ often enhance yields in Biginelli-type reactions.[6] Solvent polarity can affect reactant solubility and the stability of reaction intermediates.[2] Based on screening, a combination of a potent Lewis acid catalyst in a polar aprotic solvent like acetonitrile is a promising starting point for optimization.

Q2: I'm observing significant byproduct formation. How can I improve the reaction's selectivity?

Byproduct formation often occurs due to side reactions like self-condensation of the β-ketoester or competing reaction pathways.[2] Temperature and catalyst choice are critical factors in controlling selectivity.[1]

Causality: One common side reaction is the Hantzsch-type synthesis of a dihydropyridine, which can occur at higher temperatures if ammonia is present (e.g., from decomposition of urea, if used instead of an amidine).[1][2] Another possibility is the self-condensation of ethyl 2-allylacetoacetate.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Higher temperatures can accelerate side reactions more than the desired pathway.[1] Attempt the reaction at a lower temperature (e.g., 60 °C instead of 100 °C) for a longer duration.

  • Verify Amidine Purity: Benzamidine hydrochloride can be hygroscopic and may hydrolyze over time, which can inhibit the reaction or lead to side products.[2] Using freshly prepared or purified amidine under anhydrous conditions is recommended.[2][5]

  • Optimize Catalyst: The catalyst can dramatically influence which reaction pathway is favored.[1] While strong Brønsted acids are effective, they can sometimes promote unwanted side reactions. A milder Lewis acid may offer better selectivity.[5]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the likely reaction mechanism for this synthesis?

The synthesis of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol most likely proceeds via an acid-catalyzed, three-component condensation reaction. This pathway is analogous to the well-established Biginelli reaction.[3][6]

Proposed Mechanism:

  • Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of benzamidine with the ketone carbonyl of ethyl 2-allylacetoacetate to form a reactive N-acyliminium ion intermediate.

  • Nucleophilic Addition: The enol or enolate of a second molecule of ethyl 2-allylacetoacetate acts as a nucleophile, adding to the iminium ion.

  • Cyclization and Dehydration: The final steps involve an intramolecular cyclization where the terminal amine attacks the ester carbonyl, followed by dehydration (loss of water and ethanol) to yield the aromatic pyrimidin-4-ol ring.[3][4]

Q2: Are there alternative, "greener" synthetic methods available?

Yes, modern synthetic chemistry emphasizes sustainable practices. For pyrimidine synthesis, several more environmentally friendly approaches have been developed.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid, uniform heating.[7]

  • Solvent-Free Reactions: Performing the reaction under neat (solvent-free) conditions can reduce solvent waste and, in some cases, accelerate the reaction rate.[4][5]

  • Use of Heterogeneous Catalysts: Solid-supported acid catalysts can be easily recovered from the reaction mixture by simple filtration and reused, minimizing catalyst waste and simplifying product purification.[4]

Q3: Why does my product exist as a pyrimidin-4-ol/pyrimidin-4-one tautomer?

The product, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol, can exist in equilibrium with its keto tautomer, 5-Allyl-6-methyl-2-phenyl-3H-pyrimidin-4-one. This keto-enol tautomerism is an intrinsic property of hydroxypyrimidines.[8] The keto form is often the more stable isomer due to factors like intermolecular hydrogen bonding.[8] This can complicate purification and characterization, as both forms may be present.[8]

References

  • BenchChem. (n.d.). Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • Liu, J., et al. (n.d.). Optimization of the reaction conditions. ResearchGate.
  • Al-Mulla, A. (2017). Developments of pyridodipyrimidine heterocycles and their biological activities. PMC.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Unknown Authors. (n.d.). Direct Synthesis of 2,4,6‐Trisubstituted Pyrimidines via Base‐Mediated One‐Pot Multicomponent Reaction. ResearchGate.
  • BenchChem. (n.d.). Application Notes and Protocols: Biginelli Reaction of 5-Aryl-2-Furaldehydes for Pyrimidine Synthesis.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • MDPI. (2025). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • Creative Proteomics. (2024). Pyrimidine Metabolism Pathways Synthesis and Degradation.
  • Biomedical Journal of Scientific & Technical Research. (2019). A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines.
  • ResearchGate. (n.d.). Optimization of Reaction Conditions for the Synthesis of O-Alkylated Pyrimidine 4a.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol. As a Senior Application Scientist, my goal is to pro...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions and effectively troubleshoot poor aqueous solubility, a critical hurdle in pharmaceutical development.[1][2]

Part 1: Foundational Understanding & Initial Assessment

Before attempting advanced solubilization techniques, it is crucial to understand the inherent physicochemical properties of your compound. This foundational knowledge will guide your troubleshooting strategy.

Q1: What are the key properties of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol that likely cause its poor aqueous solubility?

A1: The poor aqueous solubility of this molecule stems from a combination of its structural features:

  • High Lipophilicity (Hydrophobicity): The presence of a phenyl ring and an allyl group contributes to a high LogP value (a measure of lipophilicity), meaning the molecule prefers a non-polar, oily environment over water.

  • Crystalline Structure: A stable crystalline lattice requires significant energy to break apart before the individual molecules can be solvated by water. This is a common issue for many pharmaceutical solids.[3][4]

  • Keto-Enol Tautomerism: The "pyrimidin-4-ol" moiety exists in a dynamic equilibrium with its "pyrimidin-4-one" (keto) tautomer.[5][6] In polar solvents like water, the more polar keto form is often more stable and may have different solubility characteristics.[6][7] Understanding this equilibrium is key, as you are likely dealing with a mixture of two forms in solution.

Initial Physicochemical Assessment of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (Predicted)

Property Predicted Value/Characteristic Implication for Aqueous Solubility
Molecular Weight ~240.29 g/mol Moderate size, less of a direct factor than others.
Predicted LogP > 3.0 High lipophilicity, low affinity for water.
Predicted pKa ~8.5 - 9.5 (for the N-H proton in the keto form) Weakly acidic. Solubility will increase at pH > pKa.
Tautomerism Exists as keto-enol tautomers.[5][8] The two forms have different properties, complicating analysis.

| Solid State | Likely a crystalline solid. | High lattice energy hinders dissolution.[9] |

Note: These values are predictions based on the structure and may vary from experimental results. They serve as a guiding framework for initial troubleshooting.

Q2: Should I be measuring kinetic or thermodynamic solubility? What's the difference?

A2: The distinction is critical and depends on your experimental stage.

  • Kinetic Solubility: This is a high-throughput measurement often used in early discovery.[10] It measures the concentration at which a compound, rapidly added from a high-concentration DMSO stock, begins to precipitate.[11] It reflects the compound's "solubility" under non-equilibrium conditions and is useful for quickly flagging problematic compounds.[12]

  • Thermodynamic Solubility: This is the true equilibrium solubility.[10] It is measured by agitating an excess of the solid compound in a buffer for an extended period (e.g., 24-48 hours) until the concentration of the dissolved drug in the solution reaches a maximum and is stable.[11][13] This "shake-flask" method is considered the gold standard and is essential for formulation and late-stage development.[13]

Key Takeaway: If your compound precipitates from a DMSO stock in your assay buffer, you have a kinetic solubility issue. For formulation development, you must determine the thermodynamic solubility.

Part 2: Systematic Troubleshooting & Solubilization Strategies

Follow this logical workflow to diagnose and solve solubility issues.

G cluster_0 Initial Observation cluster_1 Strategy 1: pH & Buffer Optimization cluster_2 Strategy 2: Formulation Excipients cluster_3 Strategy 3: Solid-State Analysis A Compound precipitates from DMSO stock in aqueous buffer B Determine pKa (Experimental or Predicted) A->B Start Here C Perform pH-Solubility Profile B->C D Is solubility sufficient at a biocompatible pH? C->D E Evaluate Co-solvents (e.g., Ethanol, PEG 400) for in vitro use D->E No F Screen Surfactants (e.g., Polysorbate 80) to form micelles D->F No G Investigate Complexation (e.g., Cyclodextrins) D->G No E->F F->G H Analyze Solid Form (DSC, PXRD) G->H If all else fails or for advanced formulation I Is it amorphous or a metastable polymorph? H->I G A Prepare stock solutions of cyclodextrin (CD) at various concentrations in buffer B Add excess solid drug to each CD solution A->B C Equilibrate for 24-48h (Shake-Flask Method) B->C D Filter to remove undissolved solid C->D E Quantify dissolved drug concentration via HPLC D->E F Plot [Drug] vs. [CD] E->F G Analyze Slope: A-type linear plot indicates 1:1 complex formation F->G

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting and optimizing solvents for the recrystallization of 5-All...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting and optimizing solvents for the recrystallization of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol. Our approach is grounded in fundamental chemical principles and addresses common challenges encountered in the purification of pyrimidinol derivatives.

Introduction: The Crystallization Challenge

Recrystallization is a powerful technique for purifying solid organic compounds.[1][2][3] The success of this method hinges on the judicious choice of a solvent or solvent system.[4] An ideal solvent will exhibit high solubility for the target compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1][3][5][6][7] This differential solubility is the cornerstone of efficient purification, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.[3][5][6][8]

For novel or sparsely characterized compounds like 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol, readily available solubility data is often limited. Therefore, a systematic, empirical approach to solvent selection is paramount. This guide will walk you through this process, from initial solvent screening to troubleshooting common recrystallization issues.

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of an ideal recrystallization solvent?

A1: An ideal recrystallization solvent should possess the following attributes:

  • High-temperature solubility: The compound of interest should be highly soluble in the solvent at or near its boiling point.[1][3][5][6]

  • Low-temperature insolubility: The compound should be sparingly soluble or insoluble in the solvent at low temperatures (e.g., room temperature or in an ice bath).[1][3][5][6]

  • Favorable impurity solubility profile: Impurities should either be highly soluble in the solvent at all temperatures or insoluble in the hot solvent.[3][5][6][7]

  • Chemical inertness: The solvent must not react with the compound being purified.[1][6][7]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[1][6]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[6]

Q2: I cannot find any solubility data for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol. Where should I start?

A2: When specific solubility data is unavailable, a logical starting point is to investigate the solubility of structurally similar compounds. Pyrimidine derivatives often exhibit some solubility in polar organic solvents.[9] For instance, some aminopyrimidine derivatives have been successfully recrystallized from methanol or ethanol.[10] A practical approach is to perform small-scale solubility tests with a range of common laboratory solvents of varying polarities.

Q3: What is a mixed-solvent recrystallization, and when should I consider it?

A3: A mixed-solvent recrystallization is employed when no single solvent meets all the criteria for a successful recrystallization.[5] This technique uses a pair of miscible solvents: a "good" solvent in which the compound is readily soluble, and a "poor" or "anti-solvent" in which the compound is insoluble.[5][11][12] You should consider this method if you find that your compound is either too soluble in one set of solvents or not soluble enough in another, even at elevated temperatures. Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[5]

Q4: My compound "oils out" instead of forming crystals. What should I do?

A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.[13] To remedy this, you can:

  • Add more of the "good" solvent: This will decrease the saturation of the solution.[6]

  • Reheat the solution and cool it more slowly: Slow cooling can encourage the formation of an ordered crystal lattice.[13][14]

  • Choose a solvent with a lower boiling point. [6]

  • For mixed-solvent systems, add a few drops of the "good" solvent to the hot, turbid solution to achieve clarity before cooling. [11][12]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No crystals form upon cooling. - The solution is not saturated (too much solvent was added). - The solution is supersaturated. - The cooling process is too rapid.- Evaporate some of the solvent to increase the concentration and then cool again.[6][13] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[8][13][14][15] - Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[3][8][14]
The recrystallized product is still impure. - The cooling process was too fast, trapping impurities in the crystal lattice. - The chosen solvent did not effectively discriminate between the compound and the impurities.- Redissolve the crystals in fresh, hot solvent and allow the solution to cool at a slower rate.[6][14] - Re-evaluate your solvent choice through further screening experiments.
Poor recovery of the purified compound. - Too much solvent was used, leading to significant loss of the compound in the mother liquor.[13][14][15] - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to dissolve the compound.[8][15] - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration.[6]
Crystals form in the funnel during hot filtration. - The filtration apparatus was too cold. - The solvent is too volatile.- Use a stemless or short-stemmed funnel to minimize the surface area for cooling.[6] - Keep the solution at or near its boiling point during filtration.

Experimental Protocols

Protocol 1: Single-Solvent Screening

This protocol outlines a systematic approach to identify a suitable single solvent for recrystallization.

Objective: To determine the solubility of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol in a range of common laboratory solvents at room temperature and at their boiling points.

Materials:

  • 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (crude)

  • A selection of solvents with varying polarities (e.g., water, ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Hot plate or heating mantle

  • Vortex mixer

  • Glass stirring rods

Procedure:

  • Preparation: Place approximately 20-30 mg of the crude compound into several labeled test tubes.

  • Room Temperature Solubility: To each test tube, add 0.5 mL of a different solvent. Vigorously mix the contents using a vortex mixer or by flicking the test tube for at least 60 seconds. Observe and record the solubility at room temperature. An ideal solvent will show poor solubility at this stage.[4][7]

  • Hot Solubility: For the solvents in which the compound was poorly soluble at room temperature, heat the test tubes in a water bath or on a hot plate to the boiling point of the solvent.[7] Add the same solvent dropwise, with continuous stirring, until the solid just dissolves. Record the approximate volume of solvent required. An ideal solvent will dissolve the compound in a minimal amount of hot solvent.

  • Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature. Subsequently, place the test tubes in an ice-water bath to further reduce the temperature. Observe and record the quantity and quality of the crystals formed.

  • Solvent Selection: Choose the solvent that demonstrates a significant difference in solubility between hot and cold conditions and yields a good recovery of crystalline material.

Protocol 2: Mixed-Solvent System Optimization

Objective: To identify an optimal binary solvent mixture for the recrystallization of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol.

Materials:

  • 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (crude)

  • A "good" solvent identified from Protocol 1 (e.g., ethanol, acetone)

  • A "poor" solvent (anti-solvent) in which the compound is insoluble (e.g., water, hexane)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Pasteur pipettes

Procedure:

  • Dissolution: In a small Erlenmeyer flask, dissolve a weighed amount of the crude compound in a minimal amount of the hot "good" solvent.[11]

  • Addition of Anti-Solvent: While keeping the solution hot and stirring, add the "poor" solvent (anti-solvent) dropwise until you observe persistent cloudiness (turbidity).[11][12] This indicates that the solution is saturated.

  • Re-clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.[11][12]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[8]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and allow them to air dry.

Data Presentation

Table 1: Properties of Common Recrystallization Solvents

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for polar compounds; high boiling point can make drying difficult.
Ethanol784.3A versatile solvent, often used in combination with water.
Methanol655.1Similar to ethanol but more volatile.
Acetone565.1A good solvent for many organic compounds; highly volatile.
Ethyl Acetate774.4A moderately polar solvent, often used with hexane.
Toluene1112.4Good for less polar compounds; relatively high boiling point.
Hexane690.1A non-polar solvent, often used as an anti-solvent.

Note: The suitability of these solvents for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol must be determined experimentally.

Visualization of Workflows

Recrystallization_Solvent_Selection start Start: Crude Compound solubility_test Protocol 1: Small-Scale Solubility Tests Test in various solvents (polar to non-polar) start->solubility_test evaluate_single Evaluate Single Solvents Good solubility when hot? Poor solubility when cold? Good crystal formation? solubility_test->evaluate_single single_solvent_success Successful Single-Solvent Recrystallization evaluate_single->single_solvent_success Yes mixed_solvent_path Proceed to Mixed-Solvent System evaluate_single->mixed_solvent_path No troubleshoot Troubleshoot | Oiling out? | No crystals? | Low yield? evaluate_single->troubleshoot protocol_2 Protocol 2: Mixed-Solvent Optimization Select 'good' and 'poor' miscible solvents Determine optimal ratio mixed_solvent_path->protocol_2 mixed_solvent_success Successful Mixed-Solvent Recrystallization protocol_2->mixed_solvent_success protocol_2->troubleshoot Mixed_Solvent_Recrystallization_Workflow cluster_dissolution Dissolution cluster_saturation Saturation cluster_crystallization Crystallization cluster_isolation Isolation dissolve 1. Dissolve crude solid in minimum hot 'good' solvent add_antisolvent 2. Add hot 'poor' solvent (anti-solvent) dropwise until persistent turbidity dissolve->add_antisolvent reclarify 3. Add a few drops of hot 'good' solvent to regain clarity add_antisolvent->reclarify cool_slowly 4. Cool slowly and undisturbed to room temperature reclarify->cool_slowly ice_bath 5. Place in an ice bath to maximize crystal yield cool_slowly->ice_bath filter 6. Collect crystals by vacuum filtration ice_bath->filter wash 7. Wash with a small amount of cold solvent mixture filter->wash dry 8. Dry the purified crystals wash->dry end end dry->end Pure Product

Caption: Step-by-step workflow for mixed-solvent recrystallization.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation - Chemistry Teaching Labs. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Unknown. (n.d.). recrystallization, filtration and melting point. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical properties of synthesized compounds 5a-5g. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • PubMed. (2011, June 15). Structural and binding analysis of pyrimidinol carboxylic acid and N-hydroxy quinazolinedione HIV-1 RNase H inhibitors. Retrieved from [Link]

  • NextSDS. (n.d.). 5-allyl-6-methyl-2-phenylpyrimidin-4-ol — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2012, May 20). Design of Co-crystals/Salts of Aminopyrimidines and Carboxylic Acids through Recurrently Occurring Synthons. Retrieved from [Link]

  • MDPI. (2021, November 16). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • MedCrave. (2018, September 14). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Allyl-6-methylphenol. Retrieved from [Link]

  • LookChem. (n.d.). 5-ALLYL-2-AMINO-6-METHYL-PYRIMIDIN-4-OL. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol Synthesis

Welcome to the technical support resource for the synthesis of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the synthesis of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth solutions to common challenges encountered during this synthesis, with a primary focus on minimizing side product formation and maximizing yield and purity.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis strategy and common challenges.

Q1: What is the most reliable and highest-yielding synthetic route to 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol?

A: The most robust and regioselective approach is a two-step synthesis that involves the initial preparation of an allylated β-ketoester, followed by its cyclocondensation with benzamidine. This strategy, outlined below, directly installs the allyl group at the desired C5 position, thereby avoiding the significant regioselectivity problems (N- vs. O- vs. C-alkylation) that arise from attempting to allylate the pre-formed 6-methyl-2-phenylpyrimidin-4-ol core.

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Cyclocondensation EAA Ethyl Acetoacetate Allyl_EAA Ethyl 2-allyl-3-oxobutanoate EAA->Allyl_EAA 1 Base1 Base (e.g., NaH, NaOEt) Base1->EAA AllylBr Allyl Bromide AllylBr->EAA FinalProduct 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol Allyl_EAA->FinalProduct 2 Benzamidine Benzamidine Benzamidine->Allyl_EAA Base2 Base (e.g., NaOEt) Base2->Allyl_EAA

Caption: Recommended two-step synthetic pathway.

Q2: Why is the direct allylation of 6-methyl-2-phenylpyrimidin-4-ol not recommended for this synthesis?

A: 6-Methyl-2-phenylpyrimidin-4-ol is an ambident nucleophile that exists in tautomeric equilibrium between its keto (pyrimidinone) and enol (pyrimidin-4-ol) forms. This leads to a mixture of products upon alkylation.[1][2] Direct allylation typically yields a mixture of N-allylated, O-allylated, and potentially the desired C5-allylated products, which are often difficult to separate. The ratio of these products is highly sensitive to the reaction conditions (base, solvent, temperature, and the nature of the allylating agent), making it an unreliable method for selectively synthesizing the C5-allyl isomer.[3][4]

G Tautomers 6-Methyl-2-phenylpyrimidin-4-ol Tautomers Keto (Pyrimidinone) Enol (Pyrimidinol) N_Allyl N-Allylation Product Tautomers:f1->N_Allyl N-attack O_Allyl O-Allylation Product Tautomers:f2->O_Allyl O-attack C5_Allyl Desired C5-Allylation Product Tautomers:f1->C5_Allyl C5-attack (minor/difficult) G cluster_0 One-Pot Reaction Mixture cluster_1 Reaction Pathways cluster_2 Products EAA Ethyl Acetoacetate Path_A Path A: C-Allylation of EAA EAA->Path_A Path_B Path B: Pyrimidinone Formation EAA->Path_B Benz Benzamidine Benz->Path_B AllylBr Allyl Bromide AllylBr->Path_A Isomers N/O-Allyl Isomers AllylBr->Isomers Desired Desired C5-Allyl Product Path_A->Desired Side_Prod 6-methyl-2-phenylpyrimidin-4-ol Path_B->Side_Prod Side_Prod->Isomers

Sources

Troubleshooting

preventing degradation of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol during long-term storage

Introduction This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for preventing the degradation of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol during long-term storage. As a substituted pyrimidinol, its stability is paramount for ensuring experimental reproducibility and the integrity of research outcomes. This document outlines potential degradation pathways, recommended storage conditions, and troubleshooting protocols based on established principles of organic chemistry and pharmaceutical stability testing.

I. Understanding the Stability of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is a heterocyclic compound featuring a pyrimidinol core. The stability of this molecule is influenced by its various functional groups: the pyrimidinol ring, the allyl group, the methyl group, and the phenyl group. The pyrimidinol core itself can exist in keto-enol tautomeric forms, which can affect its reactivity. The primary drivers of degradation for compounds of this class are typically oxidation, hydrolysis, and photodegradation.

Potential Degradation Pathways

The structure of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol presents several moieties susceptible to degradation:

  • Oxidation: The allyl group is prone to oxidation, which can lead to the formation of epoxides, aldehydes, or carboxylic acids. The electron-rich phenyl group and the pyrimidinol ring are also potential sites for oxidative attack. Degradation of heterocyclic aromatic amines can be promoted by lipid oxidation products, suggesting that oxidative environments should be minimized.[1]

  • Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage, particularly at the N3-C4 bond.[2][3] While uracil and thymine are relatively stable to hot alkali, substitutions on the ring can increase lability.

  • Photodegradation: Aromatic and heterocyclic compounds can absorb UV light, leading to photochemical reactions. For some uracil derivatives, this can involve internal conversion to the ground state or transfer to a triplet state, potentially leading to undesirable reactions.[4]

The following diagram illustrates the potential sites of degradation on the molecule.

cluster_molecule 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol cluster_degradation Potential Degradation Sites mol oxidation Oxidation oxidation->mol Allyl group Phenyl group Pyrimidinol ring hydrolysis Hydrolysis hydrolysis->mol Pyrimidine ring cleavage (N3-C4 bond) photodegradation Photodegradation photodegradation->mol Aromatic system absorption

Caption: Potential degradation sites on 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol.

II. Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol?

A1: For solid (powder) form, long-term storage should be at -20°C in a tightly sealed, amber glass vial. The container should be purged with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen. This minimizes the risk of oxidation and photodegradation. Storing at low temperatures also reduces the rate of any potential solid-state degradation. For highly thermally stable heterocyclic compounds, storage at temperatures from 25 to 40°C might not affect their shelf life, however, given the reactive allyl group, colder storage is a sensible precaution.[5][6]

Q2: How should I store solutions of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol?

A2: Stock solutions should be prepared in a suitable, dry, aprotic solvent (e.g., anhydrous DMSO or DMF). Aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C . Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q3: I've noticed a change in the color of my solid compound over time. What could be the cause?

A3: A color change often indicates the formation of degradation products, which may be chromophoric. This is likely due to slow oxidation or reaction with atmospheric moisture. It is recommended to perform an analytical check (e.g., HPLC, LC-MS) to assess the purity of the material. If significant degradation is detected, the batch should be discarded.

Q4: My experimental results are inconsistent. Could degradation of the compound be a factor?

A4: Yes, inconsistent results are a common consequence of compound degradation. The presence of impurities can alter the compound's biological activity or interfere with analytical measurements. It is crucial to verify the purity of your compound stock, especially if it has been stored for an extended period or handled improperly.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving potential degradation issues.

Observed Issue Potential Cause Recommended Action
Reduced potency or activity in biological assays Degradation of the active compound.1. Confirm the purity of the current stock solution using HPLC-UV.[7] 2. Prepare a fresh stock solution from solid material and repeat the experiment. 3. If the issue persists, obtain a new batch of the compound and perform qualification analysis.
Appearance of new peaks in HPLC chromatogram Formation of degradation products.1. Characterize the new peaks using LC-MS or GC-MS to identify the degradation products.[8] 2. Review storage and handling procedures to identify potential causes (e.g., exposure to light, air, or moisture). 3. Implement forced degradation studies to understand the degradation pathways under specific stress conditions (acid, base, oxidation, heat, light).
Precipitation in stock solution upon thawing Poor solubility at low temperatures or solvent evaporation.1. Gently warm the solution and vortex to redissolve the precipitate. 2. If precipitation persists, consider preparing a fresh, less concentrated stock solution. 3. Ensure vials are properly sealed to prevent solvent evaporation during storage.
Solid compound appears clumpy or discolored Absorption of moisture and/or oxidation.1. Store the compound in a desiccator to remove excess moisture. 2. Always handle the solid compound in a low-humidity environment (e.g., a glove box). 3. Assess purity via analytical methods before use.

IV. Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol.

Materials:

  • 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in ACN or another suitable solvent.

    • Dilute the stock solution to a working concentration of approximately 50 µg/mL with the initial mobile phase composition.

  • HPLC Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or the λmax of the compound)

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

The following workflow diagram illustrates the purity assessment process.

start Start Purity Assessment prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in H2O, B: 0.1% FA in ACN) start->prep_mobile_phase prep_sample Prepare Sample Solution (50 µg/mL) prep_mobile_phase->prep_sample hplc_run Perform HPLC Run (C18 column, gradient elution) prep_sample->hplc_run analyze_data Analyze Chromatogram (Integrate peaks, calculate % purity) hplc_run->analyze_data report Report Purity analyze_data->report

Caption: Workflow for HPLC purity assessment.

Protocol 2: Forced Degradation Study

To proactively understand the stability of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol, a forced degradation study can be performed. This involves exposing the compound to harsh conditions to accelerate degradation.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound at 105°C for 48 hours.

  • Photodegradation: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare solutions of the compound under each of the stress conditions.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC-UV and LC-MS to identify and quantify degradation products.[9]

V. Summary of Recommended Storage Conditions

Form Temperature Atmosphere Container Additional Notes
Solid (Powder) -20°CInert gas (Argon/Nitrogen)Tightly sealed, amber glass vialStore in a desiccator.
Stock Solution -80°CAirTightly sealed, amber glass vialAliquot into single-use volumes. Avoid repeated freeze-thaw cycles.

VI. Conclusion

The long-term stability of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is crucial for reliable and reproducible research. By understanding the potential degradation pathways and implementing the recommended storage and handling procedures, researchers can minimize the risk of compound degradation. Regular purity assessment is a critical component of quality control for this and any other research compound.

References

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. Available at: [Link]

  • Andersen, G., et al. (2019). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry. Available at: [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. Available at: [Link]

  • Loh, K.-C., et al. (2021). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. International Journal of Molecular Sciences. Available at: [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. Available at: [Link]

  • Hurst, R. O., & Kuksis, A. (1958). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology. Available at: [Link]

  • Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics. Available at: [Link]

  • Gibis, M., & Biesalski, H. K. (2007). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Food and Chemical Toxicology. Available at: [Link]

  • Ropiak, K., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. Available at: [Link]

  • Anonymous. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. International Journal in Management and Social Science. Available at: [Link]

  • Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Ashihara, H. (2022). Degradation of Pyrimidine Nucleotides. ResearchGate. Available at: [Link]

  • Dera, R. (2016). Is it safe for Aromatic azo compounds to be kept below 8 degree C for long time? ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). 5-allyl-6-methyl-2-phenylpyrimidin-4-ol — Chemical Substance Information. Retrieved from [Link]

  • ChemWhat. (n.d.). 5-ALLYL-2-AMINO-6-METHYL-PYRIMIDIN-4-OL — Chemical Substance Information. Retrieved from [Link]

  • Modesti, V., et al. (2023). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. Foods. Available at: [Link]

  • Shchelchkova, A. V., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Ang, H. H., et al. (2023). Analytical methods for the detection and characterization of unapproved phosphodiesterase type 5 inhibitors (PDE-5i) used in adulteration of dietary supplements- a review. Food Additives & Contaminants: Part A. Available at: [Link]

  • ChemWhat. (n.d.). 5-ALLYL-2-AMINO-6-METHYL-PYRIMIDIN-4-OL — Chemical Substance Information. Retrieved from [Link]

  • Li, J., et al. (2025). Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. Semantic Scholar. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Peak Tailing in 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol Chromatography

Welcome to the Chromatography Technical Support Center. As an Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals troubleshoot and resolve peak tailing issues...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As an Application Scientist, I have designed this in-depth guide to help researchers and drug development professionals troubleshoot and resolve peak tailing issues specifically associated with 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol .

This guide bypasses generic advice to focus on the exact physicochemical mechanisms governing pyrimidine derivatives, providing self-validating protocols to restore peak symmetry, quantitative accuracy, and method reproducibility.

Mechanistic Causality: Why Does This Molecule Tail?

In an ideal reversed-phase high-performance liquid chromatography (RP-HPLC) system, analyte retention is driven by a single mechanism: non-specific hydrophobic interactions between the stationary phase (e.g., C18) and the hydrophobic moieties of the analyte (the allyl and phenyl groups)[1].

However, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is a highly polarizable molecule. It contains basic nitrogen atoms within its pyrimidine ring and a hydroxyl group at the C4 position, which can undergo keto-enol tautomerism to form a pyrimidinone. Peak tailing occurs when a secondary retention mechanism competes with the primary hydrophobic interaction[1][2].

The most common secondary mechanism is the electrostatic interaction between the basic pyrimidine nitrogens and unreacted, ionized residual silanol groups (Si-O⁻) on the silica support surface[1][2]. Because these polar interactions act like "velcro," a fraction of the analyte molecules are delayed during elution, stretching the trailing edge of the peak[3].

Mechanism Analyte 5-Allyl-6-methyl-2-phenyl pyrimidin-4-ol (Basic Nitrogen / H-Donor) Interaction Secondary Interaction (Ion-Exchange / H-Bonding) Analyte->Interaction Silanol Ionized Silanol (Si-O⁻) on Silica Surface (pH > 4.0) Silanol->Interaction Result Peak Tailing (Asymmetry Factor > 1.5) Interaction->Result Delayed Elution

Mechanism of secondary interactions causing peak tailing.

Diagnostic Troubleshooting Guide

Before altering your mobile phase chemistry, you must confirm whether the tailing is caused by chemical interactions (silanols/pH) or physical system defects (column voids, dead volume, or blocked frits)[3].

TailingWorkflow Start Observe Peak Tailing (As > 1.5) Test Inject Neutral Marker (e.g., Toluene / Uracil) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue (Void, Tubing, Frit) Decision->Physical Yes Chemical Chemical Issue (Silanol, pH, Metal) Decision->Chemical No FixPhys Replace Frit / Guard Check Tubing Dead Volume Physical->FixPhys FixChem Optimize pH (pKa ± 2) Use End-capped Column Chemical->FixChem

Workflow for diagnosing physical vs. chemical peak tailing.

Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To definitively isolate chemical acid-base interactions from physical column/system defects[3].

  • Preparation: Prepare a 10 µg/mL solution of a neutral, non-ionizable marker (e.g., toluene or uracil) in your current mobile phase.

  • Injection: Inject 5–10 µL of the neutral marker under the exact same chromatographic conditions used for your pyrimidine sample.

  • Evaluation: Calculate the Asymmetry Factor ( As​ ) of the neutral peak.

  • Causality Check:

    • If As​≤1.2 : The system plumbing and column bed are physically intact. Neutral compounds cannot undergo acid-base interactions. Therefore, the tailing of your pyrimidine derivative is strictly a chemical issue [3]. Proceed to Protocol 2.

    • If As​>1.5 : The tailing is a physical issue . A void has likely formed at the head of the column, the inlet frit is partially blocked, or there is excessive extra-column dispersion (e.g., a slipped PEEK fitting)[1][3]. Replace the guard column or check tubing connections.

Step-by-Step Optimization Protocols

If Protocol 1 confirms a chemical issue, implement the following self-validating systems to suppress secondary interactions.

Protocol 2: Mobile Phase pH Optimization (Silanol Suppression)

Purpose: To neutralize acidic silanols and ensure uniform ionization of the pyrimidine derivative[4][5].

  • Buffer Selection: Select a buffer with strong capacity at low pH, such as 20–50 mM potassium phosphate or 0.1% formic acid[5].

  • pH Adjustment: Adjust the aqueous mobile phase to pH 2.5 .

    • Scientific Causality: Residual free silanols on silica have a pKa of ~3.5–4.5[2]. At pH 2.5, they are fully protonated (Si-OH) and neutral, eliminating the electrostatic "velcro" effect that traps basic pyrimidine nitrogens[3][5].

  • Equilibration: Flush the column with at least 10–15 column volumes of the new mobile phase to ensure complete surface equilibration.

  • Validation: Re-inject the 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol sample. A successful suppression will yield an As​ reduction of at least 40-50%, restoring symmetry[1].

Protocol 3: Utilizing Amine Modifiers (For Older Type A Silica)

Purpose: To competitively block active silanol sites when low pH or standard end-capped columns are insufficient[6][7].

  • Modifier Addition: Add 0.1% to 0.5% (v/v) Triethylamine (TEA) to the aqueous mobile phase[6][7].

  • pH Correction: TEA is highly basic and will raise the pH. Re-adjust the pH back to your target operating range using phosphoric acid[7].

  • Mechanism: TEA acts as a sacrificial base. Because of its strong affinity for silanols, it binds to the ionized sites (Si-O⁻) and sterically shields them from the bulkier pyrimidine analyte, effectively masking the secondary interaction sites[7].

Quantitative Data: System Suitability Metrics

To maintain scientific integrity, visual inspection of a peak is insufficient. You must quantify peak shape using standardized metrics to determine if your method meets regulatory system suitability requirements[4][8].

MetricFormulaIdeal ValueAcceptable LimitTroubleshooting Trigger
USP Tailing Factor ( Tf​ ) W0.05​/2f (Measured at 5% peak height)1.0 ≤1.5 (Standard USP limit) >1.5 (Investigate chemistry/silanols)
Asymmetry Factor ( As​ ) B/A (Measured at 10% peak height)1.0 ≤1.2−1.5 >1.5 (Check column void/fittings)

Note: W0.05​ is the total peak width at 5% height; f is the distance from the leading edge to the peak center at 5% height. B and A are the back and front half-widths at 10% height, respectively[1][4][8].

Frequently Asked Questions (FAQs)

Q: My peak shape was perfectly symmetrical yesterday, but severe tailing suddenly appeared today. What happened? A: Sudden, universal tailing of all peaks (including neutrals) almost always indicates a physical failure rather than a chemical one. The most common causes are the development of a void at the head of the column bed (due to pressure shocks or silica dissolution) or a partially blocked inlet frit[1]. Reverse flush the column (if permitted by the manufacturer) or replace the guard column to resolve this[1].

Q: Can I fix the tailing by simply changing my organic modifier from Methanol to Acetonitrile? A: While changing the organic modifier alters the solvation environment and can slightly influence peak shape, it does not address the root cause of secondary interactions[4]. If the tailing is caused by silanol ionization or a pH/pKa mismatch, you must optimize the mobile phase pH or use a deactivated column[4][5].

Q: What is the difference between an "end-capped" column and a "polar-embedded" column for basic compounds? A: End-capping involves reacting the leftover silanols with a small silane (like trimethylsilane) after the primary C18 bonding. However, due to steric hindrance, end-capping is never 100% efficient, leaving some silanols exposed[1]. Polar-embedded columns incorporate a polar functional group (e.g., an amide) directly into the alkyl chain near the silica surface. This creates an electrostatic shield of water molecules that physically repels basic analytes from reaching the underlying silanols, offering superior peak shapes for basic drugs without needing TEA[4][6].

Q: Does the sample diluent (injection solvent) affect peak tailing? A: Yes. If your sample is dissolved in a solvent that is significantly stronger (e.g., 100% DMSO or Acetonitrile) than the mobile phase, or has a vastly different pH, it can cause localized pH shifts or premature analyte migration at the head of the column. This leads to peak distortion, fronting, or tailing[5]. Always try to dissolve your sample in the initial mobile phase conditions.

References

  • Element Lab Solutions. Peak Tailing in HPLC - Element Lab Solutions. Retrieved from[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. Retrieved from[Link]

  • Axion Labs. HPLC Peak Tailing. Retrieved from[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from[Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC?. Retrieved from[Link]

  • Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from[Link]

  • LC Troubleshooting Bible. Why Do Peaks Tail?. Retrieved from[Link]

  • SciSpace. Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam. Retrieved from[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol and Other Pyrimidine Derivatives for Researchers and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of numerous biologically active molecules, both na...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of the Pyrimidine Scaffold in Medicinal Chemistry

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the basis of numerous biologically active molecules, both natural and synthetic. As a core component of nucleobases like cytosine, thymine, and uracil, pyrimidines are indispensable to the structure and function of DNA and RNA. This inherent biological relevance has made pyrimidine and its derivatives a cornerstone of medicinal chemistry, leading to the development of a wide array of therapeutic agents with diverse pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, antiviral, and cardiovascular drugs. The versatility of the pyrimidine core allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological targets to design novel therapeutics with enhanced efficacy and reduced side effects.

This guide focuses on a specific derivative, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol, and places it in the context of other functionally relevant pyrimidine compounds. Due to the limited publicly available experimental data specifically for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol, this guide will draw comparisons with structurally similar and well-characterized pyrimidine derivatives to provide a valuable comparative framework for researchers. We will delve into their synthesis, biological activities, and the experimental methodologies used to evaluate their potential as therapeutic agents.

Structural Overview and Synthesis Strategies

The general structure of the pyrimidine core consists of a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The subject of this guide, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol, features an allyl group at position 5, a methyl group at position 6, a phenyl group at position 2, and a hydroxyl group at position 4, leading to its classification as a pyrimidin-4-ol derivative.

  • Diagram: Core Pyrimidine Structure and 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

Caption: General pyrimidine ring and the structure of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol.

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. For pyrimidin-4-ol derivatives, a common synthetic route is the Biginelli reaction or similar cyclocondensation reactions.

A general synthetic approach for 5-substituted-6-methyl-2-phenylpyrimidin-4-ols involves the reaction of an appropriate β-ketoester with benzamidine. The substituent at the 5-position can be introduced before or after the cyclization. For the target molecule, this would likely involve a Claisen condensation of ethyl propionate with acetophenone to form a β-diketone, followed by cyclization with benzamidine.

Comparative Analysis of Biological Activities

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of their substituents. While specific data for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is scarce, we can infer

Comparative

A Comparative Structural Analysis of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol and Uracil Analogs for Drug Discovery

For Immediate Release In the dynamic field of medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of novel therapeutic agents, with a rich history of producing antiviral and anticancer drugs...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

In the dynamic field of medicinal chemistry, the pyrimidine scaffold is a cornerstone for the development of novel therapeutic agents, with a rich history of producing antiviral and anticancer drugs.[1][2] This guide provides a detailed structural comparison between 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol, a substituted pyrimidinol, and the well-established class of uracil analogs. This analysis aims to provide researchers, scientists, and drug development professionals with insights into the key structural nuances that drive biological activity and to offer a framework for future drug design.

Introduction: The Significance of Pyrimidine Scaffolds

Pyrimidine and its derivatives are fundamental N-heterocyclic molecules with immense biological and pharmaceutical importance.[3] They are integral components of nucleic acids (DNA and RNA) and are found in many vitamins and coenzymes.[3][4] Uracil, a naturally occurring pyrimidine, and its synthetic analogs have been extensively explored, leading to cornerstone therapies like 5-fluorouracil (5-FU) in oncology.[1][5][6] The therapeutic potential of uracil derivatives often stems from their ability to interfere with DNA and RNA synthesis pathways.[7][8] However, the development of resistance and issues with selectivity have driven the exploration of novel pyrimidine-based compounds with distinct substitution patterns.[1][8]

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol represents a class of pyrimidinols with substitutions at positions 2, 4, 5, and 6, offering a different structural and electronic profile compared to the more traditional uracil analogs. Understanding these differences is crucial for the rational design of next-generation inhibitors targeting a range of biological targets.

Structural Dissection: 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol vs. Uracil Analogs

The core difference lies in the substitution pattern and the resulting electronic and steric properties of the pyrimidine ring.

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol:

  • 2-Phenyl Group: The presence of a phenyl ring at the C2 position introduces significant steric bulk and potential for π-π stacking interactions with aromatic residues in a protein's active site.

  • 4-ol (Hydroxyl) Group: This group can act as both a hydrogen bond donor and acceptor, a critical feature for molecular recognition by biological targets. It exists in tautomeric equilibrium with its keto form (pyrimidin-4-one).

  • 5-Allyl Group: The allyl group provides a flexible, hydrophobic chain that can explore deeper hydrophobic pockets within a binding site. Its double bond also offers a potential site for metabolic modification or covalent interaction.

  • 6-Methyl Group: This small alkyl group can influence the orientation of the other substituents and contribute to hydrophobic interactions.

Uracil Analogs:

  • Core Structure: Uracil is a pyrimidine-2,4(1H,3H)-dione, featuring two carbonyl groups at positions 2 and 4. These carbonyls are excellent hydrogen bond acceptors.

  • Substitutions: Modifications of the uracil structure are typically focused on the N1, N3, C5, and C6 positions to enhance pharmacological properties and overcome limitations like toxicity.[1]

    • N1 and N3 Positions: Alkylation or acylation at these positions can alter solubility, membrane permeability, and interactions with the ribose or deoxyribose binding pockets of enzymes.[2][9]

    • C5 Position: This is a common site for modification. For example, the fluorine atom in 5-fluorouracil mimics the size of a hydrogen atom but drastically alters the electronic properties of the ring, leading to the inhibition of thymidylate synthase.[5] Other substitutions at C5 can introduce functionalities for improved binding or altered metabolic stability.[6][10]

    • C6 Position: Modifications at this position are also explored to modulate activity and selectivity.[1]

Key Structural and Physicochemical Distinctions:

Feature5-Allyl-6-methyl-2-phenylpyrimidin-4-olUracil Analogs (General)
C2 Substitution Phenyl group (steric bulk, π-interactions)Carbonyl group (hydrogen bond acceptor)
C4 Substitution Hydroxyl group (H-bond donor/acceptor)Carbonyl group (hydrogen bond acceptor)
Key Functional Groups Aromatic ring, allyl groupTwo carbonyl groups, variable substituents
Tautomerism Keto-enol tautomerism at C4Lactam-lactim tautomerism[11]
Hydrogen Bonding Potential Mixed donor/acceptor capabilitiesPrimarily hydrogen bond acceptors
Overall Shape More complex, three-dimensionalGenerally more planar, depending on substituents
Experimental Methodologies for Structural and Functional Comparison

To objectively compare these classes of compounds, a multi-faceted experimental approach is necessary.

1. Structural Elucidation and Conformational Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of synthesized compounds.[12][13] The chemical shifts of protons and carbons in the pyrimidine ring are highly sensitive to the nature and position of substituents, allowing for detailed structural assignment.[12] Advanced 2D NMR techniques can further elucidate through-bond and through-space correlations.[13]

  • X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in the solid state with high precision.[3][12] It is invaluable for determining bond lengths, bond angles, and intermolecular interactions, which can inform our understanding of how these molecules might interact with a biological target.[14][15]

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compounds and can provide structural information through fragmentation patterns.[12]

Workflow for Structural Characterization:

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_data Data Interpretation Synthesis Synthesis of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol and Uracil Analogs NMR NMR Spectroscopy (1H, 13C, 2D) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Xray X-ray Crystallography Synthesis->Xray If crystalizable Structure Confirm Chemical Structure NMR->Structure MS->Structure Conformation Determine 3D Conformation and Intermolecular Interactions Xray->Conformation Structure->Conformation Informs

Caption: Workflow for the synthesis and structural analysis of pyrimidine derivatives.

2. Comparative Biological Evaluation:

The choice of biological assays will depend on the therapeutic target of interest. Given the prevalence of pyrimidine analogs as anticancer and antiviral agents, the following assays are broadly applicable.

  • In Vitro Cytotoxicity Assays: The MTT assay is a standard colorimetric assay to assess the metabolic activity of cells and can be used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[16] This is a primary screen for potential anticancer activity against various cell lines (e.g., MCF-7 for breast cancer, HCT116 for colorectal cancer).[16][17]

  • Enzyme Inhibition Assays: If the compounds are designed to target a specific enzyme (e.g., kinases, thymidylate synthase, or viral polymerases), in vitro enzyme inhibition assays are crucial. These assays measure the ability of the compound to inhibit the activity of the purified enzyme, providing data on potency (e.g., IC₅₀ or Kᵢ values).

  • Molecular Docking and Computational Modeling: Computational methods can predict the binding modes of these compounds within the active site of a target protein.[18][19] This can help to rationalize observed structure-activity relationships (SAR) and guide the design of more potent analogs.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

  • Cell Culture: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-Allyl-6-methyl-2-phenylpyrimidin-4-ol and uracil analogs) in cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-fluorouracil).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Structure-Activity Relationship (SAR) Insights and Future Directions

The diverse substitution patterns of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol compared to uracil analogs lead to distinct SAR.

  • The phenyl group at C2 of the pyrimidinol can be a key determinant of selectivity. Modifications to this ring (e.g., adding electron-withdrawing or -donating groups) can fine-tune binding affinity and pharmacokinetic properties.

  • The hydroxyl group at C4 provides a crucial hydrogen bonding interaction that is different from the dual carbonyl acceptors in uracil. This can lead to altered binding orientations and target profiles.

  • For uracil analogs, the SAR is well-established for many targets. For instance, in the context of P2Y receptors, substitutions at the N3 position are poorly tolerated by some subtypes but well-tolerated by others, highlighting the potential for achieving selectivity through targeted modifications.[9][20]

Logical Relationship of Structural Features to Biological Activity:

G cluster_pyrimidinol 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol cluster_uracil Uracil Analogs P_C2 2-Phenyl Target Protein Binding Site P_C2->Target π-π Stacking Steric Influence P_C4 4-Hydroxyl P_C4->Target H-Bond Donor/ Acceptor P_C5 5-Allyl P_C5->Target Hydrophobic Interactions U_C2C4 2,4-Dicarbonyl U_C2C4->Target H-Bond Acceptor U_C5 C5-Substituent (e.g., -F, -Br) U_C5->Target Electronic Effects Steric Hindrance U_N1N3 N1/N3-Substituent U_N1N3->Target Modulates Solubility/PK

Caption: Key structural features influencing protein binding interactions.

Conclusion

The structural comparison of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol and uracil analogs reveals two distinct, yet related, avenues for the development of novel therapeutics. While uracil analogs have a proven track record, their design space has been extensively explored. Substituted pyrimidinols, with their unique combination of aromatic, hydrophobic, and hydrogen-bonding functionalities, offer a promising scaffold for targeting a wide range of biological molecules with potentially novel mechanisms of action and improved selectivity profiles. A thorough understanding of their comparative structural biology, facilitated by the experimental approaches outlined in this guide, is essential for unlocking their full therapeutic potential.

References

  • A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
  • Pałasz, A., & Cież, D. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 56-87. (URL: [Link])

  • El-Gazzar, A. B. A., et al. (2009). Synthesis of uracil nucleotide analogs with a modified, acyclic ribose moiety as P2Y(2) receptor antagonists. Bioorganic & Medicinal Chemistry, 17(14), 5093-5103. (URL: [Link])

  • A Comparative Analysis of 3-Benzoyluracil and Other Uracil Derivatives in Drug Discovery - Benchchem. (URL: )
  • Sato, Y., et al. (2005). Analogues of uracil nucleosides with intrinsic fluorescence (NIF-analogues): synthesis and photophysical properties. Organic & Biomolecular Chemistry, 3(19), 3515-3522. (URL: [Link])

  • Ko, H., et al. (2006). Synthesis and Structure−Activity Relationships of Uracil Nucleotide Derivatives and Analogues as Agonists at Human P2Y2, P2Y4, and P2Y6 Receptors. Journal of Medicinal Chemistry, 49(24), 7076-7087. (URL: [Link])

  • Synthesis of uracil and cytosine analogs from intermediate 16. Reagents... - ResearchGate. (URL: [Link])

  • Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. (URL: [Link])

  • Ko, H., et al. (2006). Synthesis and structure-activity relationships of uracil nucleotide derivatives and analogues as agonists at human P2Y2, P2Y4, and P2Y6 receptors. Journal of Medicinal Chemistry, 49(24), 7076-7087. (URL: [Link])

  • Jeffrey, G. A., Mootz, E., & Mootz, D. (1965). A knowledge availability survey of the crystal structure data for pyrimidine derivatives. Acta Crystallographica, 19(4), 691-692. (URL: [Link])

  • Papakyriakou, A., et al. (2025). Discovery and Characterization of Uracil Derivatives Targeting the Set-and-Ring Domain of UHRF1. Journal of Chemical Information and Modeling. (URL: [Link])

  • Mal, S., et al. (2025). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm. (URL: [Link])

  • Synthesis, X-ray diffraction, thermogravimetric and DFT analyses of pyrimidine derivatives. (URL: [Link])

  • ON THE STRUCTURAL DETERMINATION OF PYRIMIDINE N-OXIDES Direct N-oxidation of 2-alkyl-4-ethyl-6-methyl. (URL: [Link])

  • New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity - Lirias. (URL: [Link])

  • H and 13 C NMR study of the pyrazolo[1,5-a]pyrimidine system. (URL: [Link])

  • Al-Majid, A. M., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 29(21), 5035. (URL: [Link])

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL: [Link])

  • Single crystal X-ray diffraction of compound 4b - ResearchGate. (URL: [Link])

  • Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study - Arabian Journal of Chemistry. (URL: [Link])

  • Physicochemical properties of some pyrimidine derivatives in some organic solvents - MedCrave. (URL: [Link])

  • Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics - Science Alert. (URL: [Link])

  • Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - MDPI. (URL: [Link])

  • Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. (URL: [Link])

  • Balzarini, J., & De Clercq, E. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Mini reviews in medicinal chemistry, 11(6), 467-478. (URL: [Link])

  • Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents - PMC. (URL: [Link])

  • Proposed conformers of uracil base pairs with purine analogue base... - ResearchGate. (URL: [Link])

  • Comparison of the non-radiative decay mechanisms of 4-pyrimidinone and uracil: an ab initio study - RSC Publishing. (URL: [Link])

  • Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. (URL: [Link])

  • Synthesis and biological activity of 5'-substituted 5-fluoropyrimidine nucleosides. (URL: [Link])

  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (URL: [Link])

  • The chemical structure of uracil analogs | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Structures of substituted uracil analogs 1-4 - ResearchGate. (URL: [Link])

  • Synthesis and biological activity of 5-phenylselenenyl-substituted pyrimidine nucleosides. (URL: [Link])

  • Comparative analysis of pyrimidine substituted aminoacyl-sulfamoyl nucleosides as potential inhibitors targeting class I aminoacyl-tRNA synthetases - PubMed. (URL: [Link])

  • Antioxidant Properties of Pyrimidine and Uracil Derivatives - ResearchGate. (URL: [Link])

  • 5-allyl-6-methyl-2-phenylpyrimidin-4-ol — Chemical Substance Information - NextSDS. (URL: [Link])

  • Preparation and physicochemical properties of uracil derivatives with potential biological activity - PubMed. (URL: [Link])

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. (URL: [Link])

  • Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis and properties of 6-alkynyl-5-aryluracils - PMC. (URL: [Link])

Sources

Validation

benchmarking 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol bioactivity against standard inhibitors

As a Senior Application Scientist, evaluating the precise bioactivity and structural mechanics of precursor scaffolds is critical for developing next-generation therapeutics. 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the precise bioactivity and structural mechanics of precursor scaffolds is critical for developing next-generation therapeutics. 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS 255869-27-3) serves as a foundational pyrimidinol scaffold in the synthesis of highly selective Nurr1-RXRα heterodimer agonists (such as BRF110 and XCT0135908).

This guide benchmarks the bioactivity and structure-activity relationship (SAR) of this pyrimidine scaffold against standard pan-RXR agonists (e.g., Bexarotene) and standard pathological inhibitors (e.g., the Complex I inhibitor MPP+). By understanding the causality behind its molecular design, researchers can better navigate off-target liabilities common in nuclear receptor modulation.

Mechanistic Paradigm: Escaping Pan-RXR Toxicity

The pleiotropic nature of Retinoid X Receptors (RXRs) means they form heterodimers with various nuclear receptors, controlling diverse cellular functions. Standard pan-RXR agonists, known as rexinoids (like Bexarotene), are notorious for causing rapid triglyceride elevation because they indiscriminately activate RXR-RXR homodimers and RXR-LXR heterodimers1[1].

The 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol scaffold was specifically engineered to bypass this. By fine-tuning the steric bulk at the C5 and C2 positions, derivatives of this scaffold selectively activate the Nurr1-RXRα heterodimer , driving the transcription of survival genes like Brain-Derived Neurotrophic Factor (BDNF) without triggering the lipid metabolism pathways associated with off-target RXR activation 2[2].

Pathway Scaffold Pyrimidine Scaffold (5-Allyl-6-methyl...) Nurr1 Nurr1-RXRα Heterodimer Scaffold->Nurr1 Selective Activation PanRXR Pan-RXR Agonists (e.g., Bexarotene) PanRXR->Nurr1 Activation RXR RXR-RXR Homodimer PanRXR->RXR Off-target Binding BDNF BDNF Expression & Neuroprotection Nurr1->BDNF Lipid Triglyceride Elevation RXR->Lipid

Fig 1: Selective Nurr1-RXRα activation by pyrimidine scaffolds vs. pan-RXR off-target pathways.

Structure-Activity Relationship (SAR): The Causality of Design

Why is the specific configuration of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol so critical? Experimental SAR data reveals the precise causality behind these structural choices[2]:

  • The C5 Allyl Group (Steric Precision): The allyl moiety is geometrically essential for fitting into the RXRα binding pocket. Saturating the allyl group to a propyl group leads to a 3-fold reduction in bioactivity. Shortening it by one carbon to an ethyl group drastically collapses affinity, resulting in a 16-fold loss in activity.

  • The C2 Phenyl Ring (Electronic Environment): The angular C2 phenyl ring dictates receptor affinity. Introducing an electron-withdrawing chlorine group at this ring decreases pocket affinity, yielding a 7-fold less active compound.

  • The C4 Position (Polar Interaction): While the base pyrimidinol provides the structural core, functionalizing the C4 hydroxyl into a polar carboxyl group (via an aminobenzoate linkage) is required to lock the molecule into the RXRα active site. Esterified versions of this position remain completely inactive[1].

Comparative Bioactivity Benchmarking

The table below summarizes the quantitative bioactivity of the pyrimidine scaffold and its optimized derivatives against standard alternatives.

CompoundClassificationNurr1-RXRα SelectivityOff-Target Activity (RXR Homodimer)In Vivo Triglyceride ElevationNeuroprotection vs. MPP+
5-Allyl-6-methyl-2-phenylpyrimidin-4-ol Pyrimidinol ScaffoldBaselineBaselineLowModerate
BRF110 / XCT0135908 Optimized DerivativeHighLowNo High
Bexarotene Standard Pan-RXR AgonistLow (Pan-active)HighYes Moderate
Honokiol Natural Biaryl LigandModerate (25-fold)Moderate (RXRβ-LXR active)UnknownModerate

Data synthesized from 1[1].

Self-Validating Experimental Protocols

To objectively benchmark this scaffold against standard inhibitors, the following protocols utilize internal controls to ensure data integrity.

Protocol A: In Vitro Neuroprotection Benchmarking (MPP+ Toxicity Model)

Rationale: MPP+ (1-methyl-4-phenylpyridinium) is a standard mitochondrial complex I inhibitor used to induce Parkinson's-like apoptosis. Pre-treating cells with the pyrimidine scaffold allows us to measure its capacity to upregulate survival genes prior to toxic insult3[3]. Crucially, the 12-24 hour pre-treatment is not arbitrary; it provides the necessary temporal window for the Nurr1-RXRα heterodimer to transcribe and translate BDNF proteins before the toxin is introduced.

  • Cell Culture: Plate human SH-SY5Y dopaminergic cells in 96-well plates ( 1×104 cells/well) in DMEM supplemented with 10% FBS.

  • Compound Pre-treatment: Incubate cells with 1.0 μM to 12.5 μM of the pyrimidinol compound, BRF110, or Bexarotene (vehicle: 0.1% DMSO) for 12 to 24 hours.

  • Toxin Induction: Add MPP+ to the culture media to initiate mitochondrial stress.

  • Viability Quantification: After 24 hours, add MTT reagent. Solubilize the resulting formazan crystals and measure absorbance at 570 nm.

  • Validation Check: Include a vehicle-only + MPP+ control to establish the baseline toxicity threshold.

Workflow Step1 1. Cell Culture SH-SY5Y Cells Step2 2. Pre-treatment 12-24h Incubation Step1->Step2 Step3 3. Toxin Induction MPP+ Exposure Step2->Step3 Step4 4. Viability Assay MTT / DAPI Readout Step3->Step4

Fig 2: Self-validating in vitro workflow for benchmarking neuroprotection against MPP+ toxicity.

Protocol B: Transcriptional Activation Assay (Dual-Luciferase)

Rationale: To prove heterodimer selectivity, we must measure transcriptional output. This system is self-validating because it utilizes a Renilla luciferase internal control. If a compound is inherently toxic, both Firefly and Renilla signals will drop, preventing false-negative interpretations of binding affinity.

  • Transfection: Co-transfect SH-SY5Y cells with Nurr1/RXRα expression plasmids, an NBRE-driven Firefly luciferase reporter, and a constitutively active Renilla luciferase plasmid (internal control).

  • Ligand Incubation: Treat cells with 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol derivatives or standard pan-RXR agonists for 24 hours.

  • Lysis & Readout: Lyse cells using Passive Lysis Buffer. Measure Firefly luminescence, quench, and sequentially measure Renilla luminescence.

  • Normalization: Calculate the ratio of Firefly to Renilla signal. Compare fold-activation against the DMSO vehicle control.

References

  • BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides - PMC N
  • BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides | Journal of Medicinal Chemistry ACS Public
  • US10946019B2 - Nurr1:RXR activating compounds for simultaneous treatment of symptoms and pathology of Parkinson's disease Google P

Sources

Comparative

A Comparative Guide to the Efficacy of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol in Cell-Based Assays

This guide provides a comprehensive framework for evaluating the in-vitro efficacy of the novel pyrimidine derivative, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol. Given the limited publicly available data on this specific m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in-vitro efficacy of the novel pyrimidine derivative, 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol. Given the limited publicly available data on this specific molecule, this document serves as a comparative case study, postulating a plausible mechanism of action and presenting a rigorous, field-proven workflow for its characterization against established therapeutic agents. Researchers, scientists, and drug development professionals can adapt these methodologies to assess novel chemical entities targeting similar pathways.

The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology. Its structural versatility allows for fine-tuning of interactions with a multitude of biological targets. Based on structure-activity relationships of similar N-phenyl-pyrimidin-2-amine derivatives, we hypothesize that 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (designated as Compound X ) functions as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer cells.[1][2] This guide will compare the hypothetical efficacy of Compound X with two well-characterized, first-generation EGFR tyrosine kinase inhibitors (TKIs), Gefitinib and Erlotinib , in relevant cell-based assays.

Hypothesized Mechanism of Action: EGFR Pathway Inhibition

EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, promoting cell proliferation, survival, and migration.[3][4][5]

We postulate that Compound X, like Gefitinib and Erlotinib, acts as a competitive inhibitor at the ATP-binding site of the EGFR tyrosine kinase domain.[4][6][7] This action blocks receptor autophosphorylation, thereby inhibiting downstream signaling and leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[3][8]

EGFR_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm EGF EGF Ligand EGFR_inactive EGFR (Inactive) EGF->EGFR_inactive Binding EGFR_active EGFR Dimer (Phosphorylated) EGFR_inactive->EGFR_active Dimerization & Autophosphorylation RAS RAS EGFR_active->RAS PI3K PI3K EGFR_active->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation CompoundX Compound X CompoundX->EGFR_active Inhibition Gefitinib Gefitinib Gefitinib->EGFR_active Inhibition

Figure 1. Hypothesized inhibition of the EGFR signaling pathway.

Comparative Efficacy Data (Hypothetical)

The following tables summarize representative quantitative data that would be generated to compare Compound X with established inhibitors.

Table 1: Biochemical Kinase Inhibition

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. The half-maximal inhibitory concentration (IC50) is a key measure of potency.

CompoundTarget KinaseIC50 (nM)
Compound X Wild-Type EGFR8.5
Gefitinib Wild-Type EGFR25.7
Erlotinib Wild-Type EGFR15.2

Data represents the mean of three independent experiments. Lower IC50 values indicate higher potency.

Table 2: Anti-proliferative Activity in A549 Cells

This assay assesses the compound's ability to inhibit the proliferation of a cancer cell line. A549, a human non-small cell lung cancer (NSCLC) cell line, expresses wild-type EGFR and is moderately sensitive to EGFR inhibitors.[9]

CompoundCell LineAssay TypeIC50 (µM)
Compound X A549 (NSCLC)MTT, 72h3.1
Gefitinib A549 (NSCLC)MTT, 72h4.5[9]
Erlotinib A549 (NSCLC)MTT, 72h4.0

Data represents the mean of three independent experiments. Lower IC50 values indicate greater anti-proliferative effect.

Table 3: Target Engagement in A549 Cells (Western Blot)

This analysis confirms that the compound inhibits the intended target within the cell by measuring the phosphorylation status of downstream signaling proteins. A reduction in phosphorylated ERK (p-ERK) and AKT (p-AKT) indicates successful inhibition of the EGFR pathway.

Compound (1 µM)p-EGFR (Y1068) (% of Control)p-ERK (T202/Y204) (% of Control)p-AKT (S473) (% of Control)
Compound X 15%22%28%
Gefitinib 25%35%40%
Erlotinib 20%30%35%

Data represents densitometric analysis of protein bands normalized to total protein and vehicle control.

Experimental Design and Workflow

A systematic approach is crucial for obtaining reliable and reproducible data. The workflow below outlines the key stages for evaluating a novel kinase inhibitor.

Figure 2. Experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing compound efficacy.

Protocol 1: In-Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This protocol determines the direct inhibitory activity of a compound against the EGFR enzyme.

  • Reagent Preparation :

    • Prepare 1X Kinase Reaction Buffer (20 mM Tris, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT).[10]

    • Dilute recombinant human EGFR kinase (e.g., 5 nM final concentration) in Kinase Reaction Buffer.[10]

    • Prepare a solution of ATP (e.g., 15 µM final) and a suitable peptide substrate (e.g., 5 µM Poly(Glu, Tyr) 4:1) in Kinase Reaction Buffer.[10][11]

    • Prepare serial dilutions of Compound X, Gefitinib, and Erlotinib in 100% DMSO, followed by a final dilution in Kinase Reaction Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Procedure :

    • In a 384-well white plate, add 1 µL of the diluted compound or DMSO vehicle control.

    • Add 2 µL of the diluted EGFR enzyme solution to each well.

    • Incubate the plate for 30 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture.

    • Incubate for 60 minutes at room temperature.[11]

  • Signal Detection (Promega ADP-Glo™ Kinase Assay) :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.[11]

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[11]

    • Read luminescence using a plate reader.

  • Data Analysis :

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol measures the metabolic activity of cells as an indicator of viability and proliferation after compound treatment.[12]

  • Cell Seeding :

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.[13]

    • Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of medium into a 96-well clear plate.

    • Incubate for 24 hours to allow cells to adhere.[14]

  • Compound Treatment :

    • Prepare serial dilutions of the test compounds (Compound X, Gefitinib, Erlotinib) in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of medium containing the various compound concentrations. Include wells with vehicle (DMSO) control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Solubilization :

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 4 hours at 37°C until purple formazan crystals are visible.[12]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14] Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 570 nm using a microplate reader.[15]

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Determine the IC50 value by plotting percent viability against the log of compound concentration.

Protocol 3: Western Blot for Pathway Inhibition

This protocol visualizes the inhibition of EGFR signaling by detecting changes in the phosphorylation of key downstream proteins.

  • Cell Treatment and Lysis :

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 16-18 hours in a low-serum (0.1% FBS) medium.[10]

    • Pre-treat cells with the test compounds at a concentration of 1 µM for 2 hours.

    • Stimulate the cells with human EGF (e.g., 50 ng/mL) for 15 minutes to activate the EGFR pathway.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[16]

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer :

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[16]

    • Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[17]

  • Immunoblotting :

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[16]

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST (e.g., anti-p-EGFR, anti-p-ERK, anti-p-AKT).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Wash the membrane again three times with TBST.

  • Detection and Analysis :

    • Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane and capture the signal using an imaging system.[16]

    • To ensure equal protein loading, strip the membrane and re-probe with antibodies for total EGFR, total ERK, total AKT, and a loading control like β-actin.

    • Quantify band intensities using densitometry software. Normalize the phosphoprotein signal to the corresponding total protein signal.

References

  • Erlotinib. (n.d.). In Wikipedia. Retrieved March 22, 2026, from [Link]

  • Mok, T. S. (2010). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. US National Library of Medicine, National Institutes of Health. [Link]

  • Gefitinib. (n.d.). In Wikipedia. Retrieved March 22, 2026, from [Link]

  • Gefitinib. (2026, February 23). Liv Hospital. [Link]

  • Erlotinibhydrochloride. (2026, February 23). Liv Hospital. [Link]

  • What is the mechanism of Gefitinib? (2024, July 17). Patsnap Synapse. [Link]

  • Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]

  • (erlotinib) Tablets. (n.d.). accessdata.fda.gov. Retrieved March 22, 2026, from [Link]

  • How does erlotinib work (mechanism of action)? (2024, December 18). Drugs.com. [Link]

  • Mechanism of action of erlotinib. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Anticancer assay (MTT). (n.d.). Bio-protocol. Retrieved March 22, 2026, from [Link]

  • Amadori, C., et al. (2006). Chemotherapy-induced epidermal growth factor receptor activation determines response to combined gefitinib/chemotherapy treatment in non–small cell lung cancer cells. AACR Journals. [Link]

  • EGF/EGFR Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved March 22, 2026, from [Link]

  • Scaltriti, M., & Baselga, J. (2006). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. AACR Journals. [Link]

  • Nan, X., et al. (2022). EGFR signaling pathway as therapeutic target in human cancers. PubMed - NIH. [Link]

  • Wee, P., & Wang, Z. (2017). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. US National Library of Medicine, National Institutes of Health. [Link]

  • Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023? (2023, June 2). Taylor & Francis Online. [Link]

  • MTT (Assay protocol). (2023, February 22). protocols.io. [Link]

  • EGFR Knockout A549 Cell Line. (n.d.). BPS Bioscience. Retrieved March 22, 2026, from [Link]

  • IHC analysis of EGFR mutations in five human NSCLC cell lines. A549 and... (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). The Royal Society of Chemistry. Retrieved March 22, 2026, from [Link]

  • Growth inhibition of KRAS‑ and EGFR‑mutant lung adenocarcinoma by cosuppression of STAT3 and the SRC/ARHGAP35 axis. (2018, July 2). Spandidos Publications. [Link]

  • Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. (2015, September 30). ResearchGate. [Link]

  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). US National Library of Medicine, National Institutes of Health. [Link]

  • EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Retrieved March 22, 2026, from [Link]

Sources

Validation

reproducibility of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol published synthesis routes

Executive Summary & Target Significance The compound 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS: 255869-27-3) is a highly specialized pyrimidine derivative that serves as a critical structural intermediate in the devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Significance

The compound 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS: 255869-27-3) is a highly specialized pyrimidine derivative that serves as a critical structural intermediate in the development of neuroprotective therapeutics. Most notably, it is the foundational scaffold for synthesizing Nurr1-RXRα-selective rexinoids—such as BRF110 and XCT0135908—which are currently under intense investigation for their ability to enhance Brain-Derived Neurotrophic Factor (BDNF) expression in Parkinson's disease models without inducing hypertriglyceridemia .

For drug development professionals, ensuring the reproducible, high-yield synthesis of this intermediate is paramount. This guide objectively compares the published standard direct condensation route against an alternative late-stage functionalization strategy, providing mechanistic causality, self-validating experimental protocols, and comprehensive reproducibility metrics.

Mechanistic Pathway & Synthesis Strategy

Route A: Direct Base-Promoted Condensation (The Published Standard)

The primary published route relies on a classical Pinner-type pyrimidine synthesis. It involves the cyclocondensation of an allyl-substituted β-ketoester (ethyl 2-acetylpent-4-enoate) with benzamidine hydrochloride .

  • Causality & Mechanism: The reaction is initiated by the deprotonation of benzamidine hydrochloride by sodium ethoxide. The highly nucleophilic amidine nitrogen selectively attacks the more electrophilic ketone carbonyl of the β-ketoester, forming a transient Schiff base. Subsequent intramolecular nucleophilic attack by the second amidine nitrogen onto the ester carbonyl closes the six-membered ring. The driving force of the reaction is the thermodynamically favorable elimination of water and ethanol to yield the fully aromatized pyrimidin-4-ol system.

Route B: Late-Stage Pd-Catalyzed Allylation (Alternative Strategy)

An alternative approach—often utilized when handling unstable substituted β-ketoesters is undesirable—involves constructing the unsubstituted 6-methyl-2-phenylpyrimidin-4-ol core first, followed by regioselective C5 bromination and a Suzuki-Miyaura cross-coupling with an allylboronic ester.

  • Causality & Mechanism: The C5 position of pyrimidin-4-ols is highly electron-rich due to the electron-donating effect of the adjacent hydroxyl (or tautomeric enone) group, allowing for rapid, regioselective electrophilic aromatic substitution using N-Bromosuccinimide (NBS). In the subsequent coupling step, the use of a bidentate palladium catalyst is critical to suppress unwanted β-hydride elimination, which would otherwise isomerize the terminal allyl group into a conjugated propenyl derivative.

Process Flow & Mechanistic Diagram

SynthesisRoutes cluster_A Route A: Direct Condensation cluster_B Route B: Late-Stage Allylation Target 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (Target Compound) Int_A1 Ethyl 2-acetylpent-4-enoate Condensation Base-Promoted Cyclization (NaOEt, EtOH, Reflux) Int_A1->Condensation SM_A2 Benzamidine HCl SM_A2->Condensation Condensation->Target 78% Yield SM_B1 6-Methyl-2-phenylpyrimidin-4-ol Int_B1 5-Bromo-6-methyl-2-phenylpyrimidin-4-ol SM_B1->Int_B1 NBS Coupling Pd-Catalyzed Allylation (Allyl-Bpin, Pd(dppf)Cl2) Int_B1->Coupling Coupling->Target ~65% Yield

Figure 1: Comparative synthesis workflows for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol.

Experimental Methodologies

Protocol A: Direct Condensation (Published Standard)

Adapted from Asvos et al. and El Kaïm et al. .

  • Base Preparation: To a flame-dried round-bottom flask under inert atmosphere, add absolute ethanol (0.5 M relative to substrate). Slowly add sodium metal (1.2 equiv) to generate sodium ethoxide. Causality: Matching the alkoxide base (ethoxide) to the ester leaving group (ethyl) prevents the formation of complex transesterification mixtures.

  • Amidine Free-Basing: Add benzamidine hydrochloride hydrate (1.0 equiv) to the NaOEt solution. Stir at room temperature for 30 minutes to ensure complete liberation of the free amidine base.

  • Cyclocondensation: Add ethyl 2-acetylpent-4-enoate (1.0 equiv) dropwise. Equip the flask with a reflux condenser and heat to reflux (approx. 78°C) for 6 hours.

  • Workup & Precipitation: Concentrate the reaction mixture under reduced pressure to remove ethanol. Reconstitute the resulting residue in minimal distilled water. Slowly add glacial acetic acid dropwise until the pH reaches ~4.5–5.0. Causality: Glacial acetic acid is utilized instead of strong mineral acids (like HCl) to precisely reach the isoelectric point of the pyrimidinol. This maximizes the precipitation of the product as a white solid without risking over-protonation of the pyrimidine nitrogens, which would cause the product to resolubilize as a salt.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from hot ethanol.

  • Self-Validation System:

    • TLC: Monitor via UV activity (254 nm).

    • 1H NMR (250 MHz, CDCl3): Confirm exact structural shifts: δ 13.67 (br s, 1H, pyrimidine-OH), 8.32 (dd, 2H, J = 7.2, 2.3 Hz, ortho-phenyl protons), 7.50 (m, 3H, meta/para-phenyl protons), 5.95 (m, 1H, internal allyl CH). The presence of the broad singlet at 13.67 ppm and the distinct allyl multiplet at 5.95 ppm confirms successful cyclization without allyl isomerization.

Protocol B: Late-Stage Allylation (Alternative)
  • Bromination: Dissolve 6-methyl-2-phenylpyrimidin-4-ol (1.0 equiv) in anhydrous DMF. Add N-Bromosuccinimide (1.05 equiv) portion-wise at 0°C. Stir for 2 hours at room temperature. Precipitate the 5-bromo intermediate by pouring into ice water.

  • Suzuki-Miyaura Coupling: In a Schlenk tube, combine the 5-bromo intermediate (1.0 equiv), allylboronic acid pinacol ester (1.5 equiv), K₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv). Causality: The selection of Pd(dppf)Cl₂ is highly intentional. The large bite angle of the bidentate dppf ligand accelerates reductive elimination, effectively suppressing the competing β-hydride elimination that typically isomerizes terminal allyl groups into conjugated propenyl derivatives.

  • Reaction: Suspend in degassed 1,4-Dioxane/H₂O (4:1). Heat at 85°C for 12 hours.

  • Purification: Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Reproducibility & Yield Comparison

The following table summarizes the quantitative performance metrics of both routes, allowing drug development professionals to select the optimal strategy based on their specific scale-up requirements.

MetricRoute A: Direct CondensationRoute B: Late-Stage Allylation
Overall Yield 78% (Isolated after recrystallization)~65% (Over two steps from pyrimidinol)
Step Count 1 Step (Highly convergent)2 Steps (Linear from core)
Atom Economy High (Loss of only EtOH and H₂O)Low (Loss of Bpin, Bromide, massive catalyst mass)
Scalability Excellent (Readily scalable to multi-gram/kg)Moderate (Requires rigorous degassing and costly Pd)
Purification Simple pH-adjusted precipitationRequires silica gel chromatography
Major Challenge Synthesis/stability of the allyl-β-ketoesterSuppression of allyl-to-propenyl isomerization

References

  • Title: BRF110, an Orally Active Nurr1-RXRα-Selective Rexinoid, Enhances BDNF Expression without Elevating Triglycerides Source: Journal of Medicinal Chemistry, 2025, 68(4), 4763-4786. URL: [Link]

  • Title: New Ugi-Smiles-Metathesis Strategy toward the Synthesis of Pyrimido Azepines Source: The Journal of Organic Chemistry, 2007, 72(15), 5835-5838. URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

For professionals in the vanguard of drug discovery and chemical research, the synthesis of novel compounds like 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is a routine yet critical task. Equally critical is the meticulous...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in the vanguard of drug discovery and chemical research, the synthesis of novel compounds like 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is a routine yet critical task. Equally critical is the meticulous management of the resulting waste streams. Proper disposal is not merely a regulatory formality; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol, grounded in established safety protocols and an understanding of its likely chemical properties.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

The foundation of safe disposal is a thorough understanding of the potential risks. The pyrimidine scaffold is a key component in many pharmaceuticals and bioactive molecules, which can have significant physiological effects[2][3][5][6][7]. Structurally similar compounds often exhibit properties such as skin and eye irritation, and may be harmful if inhaled or ingested[8][9][10][11].

Causality of Precaution: The phenyl and allyl groups attached to the pyrimidine ring may also contribute to its toxicological profile. Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE) to minimize exposure.

Mandatory PPE:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Change gloves immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in case of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be performed within a certified chemical fume hood to prevent inhalation[8][10].

Part 2: Waste Segregation and Collection Protocol

The cardinal rule of chemical waste management is to never mix incompatible waste streams. This is crucial to prevent dangerous reactions such as the generation of toxic gases, fires, or explosions.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled container for all 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol waste. The container must have a secure, leak-proof lid.

  • Segregate Waste Streams:

    • Solid Waste: Collect unused or surplus 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol powder, as well as contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated solid hazardous waste container.

    • Liquid Waste: Collect solutions containing 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol in a separate, designated liquid hazardous waste container. Do not mix with other solvent waste streams unless their compatibility is confirmed.

    • Sharps Waste: Any needles or other sharps contaminated with the compound must be disposed of in a designated sharps container.

  • Labeling: The waste container must be labeled clearly with the words "Hazardous Waste" and the full chemical name: "5-Allyl-6-methyl-2-phenylpyrimidin-4-ol". List all components of a liquid waste stream, including solvents and their approximate concentrations.

  • Container Management: Keep the waste container closed at all times, except when adding waste. This minimizes the release of any volatile components and prevents spills.

Part 3: Storage and Disposal Workflow

Proper storage of hazardous waste is a critical step before its final disposal by a licensed contractor. All laboratories must adhere to the regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

Storage Requirements:

  • Location: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). The SAA should be at or near the point of generation and under the control of laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregation: Store the waste away from incompatible materials, particularly strong oxidizing agents and strong acids[8].

Disposal Workflow Diagram:

The following diagram outlines the decision-making process for the proper disposal of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol.

G cluster_0 Phase 1: Generation & Initial Handling cluster_1 Phase 2: Segregation cluster_2 Phase 3: Labeling cluster_3 Phase 4: Storage cluster_4 Phase 5: Final Disposal start Waste Generation (5-Allyl-6-methyl-2-phenylpyrimidin-4-ol) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Contaminated consumables, excess powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) waste_type->liquid_waste Liquid label_solid Label Solid Waste Container: 'Hazardous Waste' '5-Allyl-6-methyl-2-phenylpyrimidin-4-ol' solid_waste->label_solid label_liquid Label Liquid Waste Container: 'Hazardous Waste' List all components & concentrations liquid_waste->label_liquid store_waste Store in Designated Satellite Accumulation Area (SAA) label_solid->store_waste label_liquid->store_waste secondary_containment Use Secondary Containment store_waste->secondary_containment contact_ehs Contact Institutional EHS for Waste Pickup secondary_containment->contact_ehs disposal Final Disposal by Licensed Contractor contact_ehs->disposal

Caption: Disposal workflow for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol.

Part 4: Spill Management

In the event of a spill, a swift and appropriate response is crucial to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated by keeping the fume hood sash at the appropriate height.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.

Summary of Disposal Parameters
ParameterGuidelineRationale
Waste Classification Hazardous WasteLack of specific SDS and presence of bioactive pyrimidine core[2][3][5][6][7].
Primary Container Leak-proof, chemically compatible, with a secure lid.To prevent leaks and exposure.
Labeling "Hazardous Waste" + Full Chemical Name + ComponentsEnsures proper identification for safe handling and disposal.
Storage Location Designated Satellite Accumulation Area (SAA)Compliance with EPA/OSHA regulations and ensures controlled access.
Incompatible Materials Strong oxidizing agents, strong acids[8].To prevent dangerous chemical reactions.
Disposal Method Via licensed hazardous waste disposal contractor.Ensures environmentally sound and legally compliant disposal.

By adhering to these procedures, researchers can ensure the safe and responsible management of waste generated from 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol, upholding the highest standards of laboratory safety and environmental protection.

References

  • NextSDS. (n.d.). 5-allyl-6-methyl-2-phenylpyrimidin-4-ol — Chemical Substance Information. Retrieved from [Link]

  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet. Retrieved from a similar pyrimidine compound's general safety sheet.
  • CCS Chemistry. (2023). Pyrimidines to Pyridines: Two Atom Swap Skeletal Editing. Retrieved from [Link]

  • Bhat, A. R., et al. (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. SN Applied Sciences. Retrieved from [Link]

  • Journal of Molecular Structure. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Pyrimidine analogue – Knowledge and References. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • NextSDS. (n.d.). 5-ALLYL-2-MERCAPTO-6-METHYL-PYRIMIDIN-4-OL — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]

  • RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]

  • MDPI. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]

  • MDPI. (2022). Derivatives of Phenyl Pyrimidine and of the Different Donor Moieties as Emitters for OLEDs. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Retrieved from [Link]

  • Journal of Pharmaceutical and Applied Chemistry. (2024). Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent. Retrieved from [Link]

  • Frontiers. (2026). New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo biological evaluations. Retrieved from [Link]

  • Dove Press. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved from [Link]

  • PubMed. (2016). Synthesis, activity and docking studies of phenylpyrimidine-carboxamide Sorafenib derivatives. Retrieved from [Link]

Sources

Handling

Advanced Laboratory Safety &amp; Handling Guide: 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol

As drug development professionals push the boundaries of neurodegenerative therapeutics, the handling of specialized organic intermediates demands rigorous, mechanistically grounded safety protocols. This guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of neurodegenerative therapeutics, the handling of specialized organic intermediates demands rigorous, mechanistically grounded safety protocols. This guide provides comprehensive operational and disposal directives for 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol (CAS: 255869-27-3) [1], a critical pyrimidinol precursor used in the synthesis of advanced rexinoids.

Scientific Context & Mechanistic Hazard Profile

5-Allyl-6-methyl-2-phenylpyrimidin-4-ol is synthesized via the cyclization of a β-ketoester with benzamidine hydrochloride[2]. It serves as the foundational scaffold for BRF110 , an orally active, Nurr1-RXRα-selective rexinoid.

Mechanistic Hazards:

  • Electron Deficiency: Pyrimidine derivatives are inherently electron-deficient, making the ring highly susceptible to nucleophilic attack[3].

  • Allyl Group Instability: The C5 allyl moiety can undergo unwanted isomerization into a propenyl byproduct if exposed to strong electron-withdrawing environments or improper thermal conditions[4].

  • Hydroxyl Lability: The C4-hydroxyl group is highly labile and prone to tautomerization into its pyrimidone form[5].

  • Sensitization: Fine crystalline powders of pyrimidine derivatives can act as potent skin sensitizers, requiring strict barrier controls[6].

Target Application: The Nurr1-RXRα Signaling Pathway

Understanding the end-use of this intermediate reinforces the critical need for its pristine handling. BRF110 selectively targets the Nurr1-RXRα heterodimer to enhance Brain-Derived Neurotrophic Factor (BDNF) expression, promoting dopaminergic neuron survival without the off-target hypertriglyceridemia caused by pan-RXR agonists[2],[4].

Pathway Ligand BRF110 (Rexinoid Ligand) Receptor Nurr1-RXRα Heterodimer Ligand->Receptor Selective Binding OffTarget Triglyceride Elevation (Bypassed) Ligand->OffTarget Avoids RXR Homodimers Gene BDNF Gene Transcription Receptor->Gene Activation Survival Dopaminergic Neuron Survival Gene->Survival Neuroprotection

BRF110 (derived from 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol) selectively activates Nurr1-RXRα.

Quantitative Physicochemical & Safety Data

Property / ParameterValue / DescriptionOperational Implication
CAS Number 255869-27-3[1]Use for precise SDS tracking and waste manifesting.
Physical State White solid[2]Aerosolization risk during weighing; requires draft controls.
Isolation Method Recrystallization in ethanol[2]Soluble in polar organic solvents; dictates glove material choice.
Reactivity Risk High (C4 & C6 positions)[3]Must be stored under inert gas (Argon/N2) to prevent degradation.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety standards. The specific functional groups of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol dictate the following self-validating PPE system:

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile gloves (min. 4 mil), double-gloved.Nitrile provides superior chemical resistance against polar solvents (e.g., ethanol, THF) used to solubilize pyrimidines, whereas latex degrades rapidly[7].
Eye Protection ANSI Z87.1 chemical splash goggles.Prevents ocular exposure to fine crystalline dust generated during transfer or recrystallization[3].
Body Protection Flame-resistant (FR) lab coat with knit cuffs.Protects against highly reactive, exothermic reagents (like POCl3) used in downstream halogenation steps[2].
Respiratory N95/P100 particulate respirator.Mandatory if handling the dry powder outside a certified fume hood to prevent respiratory tract sensitization[6].

Operational Workflow & Handling Protocol

The following methodology outlines the conversion of 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol into its chloropyrimidine derivative, a standard downstream reaction[2]. Every step includes a causality statement and a self-validation mechanism.

Protocol: Conversion to Chloropyrimidine via POCl3

Objective: Convert the labile C4-hydroxyl group into a reactive chlorine leaving group for subsequent aminobenzoate substitution[2].

  • Environmental Validation: Verify the chemical fume hood is operating at a minimum face velocity of 100 linear feet per minute (LFM). Causality: Reactions involving volatile byproducts like HCl gas require rapid extraction[7].

  • Weighing & Transfer: Use an anti-static bar (static eliminator) when weighing the white solid. Causality: Eliminates static charge that causes fine pyrimidinol powders to disperse and adhere to weighing enclosures, minimizing exposure[6].

  • Atmospheric Control: Purge a multi-neck round-bottom flask with Argon. Causality: An inert atmosphere prevents the oxidative degradation of the electron-rich C5 allyl moiety[4].

  • Halogenation (Reaction Execution): Slowly add Phosphorus Oxychloride (POCl3) to the pyrimidinol. Causality: POCl3 is highly reactive; controlled addition manages the exothermic release of HCl gas[7]. Heat the mixture to reflux.

  • In-Process Validation: Monitor reaction progression via Thin Layer Chromatography (TLC). Causality: Ensures complete consumption of the starting material before quenching, preventing complex separation issues[5].

  • Quenching: Carefully pour the reaction mixture over crushed ice. Causality: Neutralizes excess POCl3 while keeping the temperature strictly below 20°C, preserving the newly formed chloropyrimidine core from thermal degradation[5].

Workflow Start 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol PPE Don PPE Matrix (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (>100 LFM) PPE->Hood Weigh Weighing & Solubilization (Static Eliminator) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Spill Protocol (Damp Absorbent) Spill->Clean Yes React POCl3 Halogenation (Argon Atmosphere) Spill->React No Dispose Waste Segregation (Halogenated vs Non) Clean->Dispose React->Dispose

Operational safety and exposure mitigation workflow for handling pyrimidinol intermediates.

Accidental Exposure & Spill Management

In the event of a dry powder spill or a solvent-solubilized breach, execute the following immediate response plan:

  • Isolate: Evacuate the immediate area for 10 minutes to allow aerosolized particulates to settle.

  • Suppress: Do not dry-sweep. Cover the spilled solid with damp absorbent paper (using water or ethanol, depending on the scale) to suppress dust generation[6].

  • Collect: Use non-sparking tools to gently sweep the damp mass into a highly visible, chemically resistant secondary container.

  • Decontaminate: Wash the affected surface with a 10% bleach solution followed by copious amounts of water, as pyrimidine derivatives can leave persistent residues[6].

Waste Disposal Plan

Improper disposal of pyrimidine derivatives and their reaction byproducts can lead to severe environmental contamination.

  • Segregation is Critical: Halogenated waste (e.g., reaction mixtures containing POCl3 byproducts or chlorinated solvents like DCM) must be strictly segregated from non-halogenated organic waste (e.g., ethanol from recrystallization)[7].

  • Labeling: Manifest all solid waste containing 5-Allyl-6-methyl-2-phenylpyrimidin-4-ol as "Toxic Organic Solid Waste - Pyrimidine Derivatives".

  • Contaminated Consumables: Leather items (shoes, belts) exposed to pyrimidine spills cannot be decontaminated and must be destroyed. Nitrile gloves and absorbent pads must be disposed of in solid hazardous waste bins[6].

References

  • Source: nih.
  • Source: acs.
  • Source: chemicalbook.
  • 4-Chloro-6-ethyl-2-(pyridin-4-yl)
  • Source: cohizon.
  • Facile Modifications at the C4 Position of Pyrimidine Nucleosides via In Situ Amide Activation...
  • Hydroperoxide-Induced Nitrile Migration in Azolo[1,5-a]pyrimidine-6-carbonitriles...

Sources

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